3-(Boc-Amino)-3-phenylpropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373558 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14676-01-8 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive protocol for the synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid, a valuable chiral building block in the development of peptide-based therapeutics and other neurologically active compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group offers excellent control over synthetic pathways due to its stability in various conditions and its straightforward removal under acidic conditions.[1]
Chemical Properties and Data
A summary of the key chemical identifiers and physical properties for (S)-3-(Boc-Amino)-3-phenylpropionic acid is presented below.
| Property | Value |
| IUPAC Name | (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid[2] |
| CAS Number | 103365-47-5[2] |
| Molecular Formula | C₁₄H₁₉NO₄[2] |
| Molecular Weight | 265.31 g/mol [3] |
| Appearance | White to off-white powder[4] |
| Purity | ≥94.0%[4] |
Synthesis Protocol
The following protocol is adapted from a well-established procedure for the Boc protection of amino acids and is suitable for the synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid.[5]
Experimental Workflow
Caption: Overall workflow for the synthesis of (S)-3-(Boc-Amino)-3-phenylpropionic acid.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| (S)-3-Amino-3-phenylpropionic acid | 165.19 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 |
| Sodium hydroxide (NaOH) | 40.00 | 1.5 - 2.0 |
| 1,4-Dioxane | - | - |
| Water (deionized) | - | - |
| Pentane | - | - |
| Potassium hydrogen sulfate (KHSO₄) | - | As needed |
| Ethyl acetate | - | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - |
| Hexane | - | - |
Procedure
-
Dissolution: In a suitable reaction vessel, dissolve (S)-3-amino-3-phenylpropionic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium hydroxide (1.5 eq) and stir until the amino acid is completely dissolved.[6]
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature at 0°C.[6] Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up:
-
Extract the reaction mixture twice with pentane to remove any unreacted Boc₂O and other nonpolar impurities.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of 2-3 by the slow addition of a cold aqueous solution of potassium hydrogen sulfate.
-
Extract the acidified aqueous layer three times with ethyl acetate.[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[6]
-
-
Purification:
-
The resulting crude product, often an oil or a solid, can be purified by crystallization. Add hexane to the crude product and stir. The product should precipitate as a white solid.[5]
-
Collect the solid by filtration, wash with cold hexane, and dry under vacuum to yield the pure (S)-3-(Boc-Amino)-3-phenylpropionic acid.
-
Characterization and Quality Control
The identity and purity of the synthesized (S)-3-(Boc-Amino)-3-phenylpropionic acid should be confirmed using standard analytical techniques.
Logical Flow for Product Characterization
Caption: Analytical workflow for product characterization.
Expected Analytical Data
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the phenyl protons, the protons on the propionic acid backbone, and the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all 14 carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons, and the aliphatic carbons.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 265.31 g/mol .
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the product, a chiral HPLC method should be employed. A teicoplanin-based chiral stationary phase, such as an Astec CHIROBIOTIC T column, has been shown to be effective for the separation of amino acid enantiomers.[7] The mobile phase typically consists of a mixture of water, methanol, and a small amount of acid (e.g., formic acid). The goal is to achieve baseline separation of the (S) and (R) enantiomers to quantify the enantiomeric excess (ee) of the synthesized product.
References
- 1. benchchem.com [benchchem.com]
- 2. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-L-phenylalanine | 13734-34-4 | FB18956 | Biosynth [biosynth.com]
- 4. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
3-(Boc-Amino)-3-phenylpropionic acid CAS number and properties
An In-depth Technical Guide to 3-(Boc-Amino)-3-phenylpropionic acid
Introduction
This compound is a protected, non-proteinogenic β-amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances the compound's stability and solubility, making it an essential building block in synthetic organic chemistry.[1][2] It is widely utilized as a key intermediate in the synthesis of peptides, peptidomimetics, and more complex molecules for pharmaceutical and biochemical research.[1][3] Its applications are particularly prominent in drug development, where it serves as a versatile scaffold for creating novel therapeutics, including potential treatments for neurological disorders and cancer.[1][2][4] The phenyl group and the chiral center at the C3 position allow for the introduction of specific structural conformations, which is crucial for designing molecules with high biological activity and specificity.[2][3] This compound exists as a racemic mixture and as individual (R) and (S) enantiomers, each with distinct applications.
Chemical and Physical Properties
The properties of this compound can vary slightly depending on its stereoisomeric form. The data for the racemic mixture (DL), the (S)-enantiomer, and the (R)-enantiomer are summarized below.
Chemical Identifiers
| Identifier | Racemic (DL) | (S)-Enantiomer | (R)-Enantiomer |
| CAS Number | 14676-01-8[][6][7] | 103365-47-5[8][9] | 161024-80-2[10][11] |
| Molecular Formula | C₁₄H₁₉NO₄[1][][6] | C₁₄H₁₉NO₄[2][9] | C₁₄H₁₉NO₄[11] |
| Molecular Weight | 265.30 g/mol [][6][7] | 265.31 g/mol [2] | 265.31 g/mol [11] |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid[][7] | (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate[8] | (R)-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid[12] |
| InChI Key | JTNQFJPZRTURSI-UHFFFAOYSA-N[] | JTNQFJPZRTURSI-NSHDSACASA-N[9] | JTNQFJPZRTURSI-LLVKDONJSA-N[10] |
| Synonyms | BOC-DL-3-PHENYL-3-AMINO-PROPIONIC ACID, DL-N-BOC-BETA-PHENYLALANINE[6] | BOC-(S)-3-AMINO-3-PHENYLPROPIONIC ACID, (S)-N-BOC-BETA-PHENYL-BETA-ALANINE[9] | BOC-R-3-AMINO-3-PHENYLPROPIONIC ACID, (R)-N-BOC-3-AMINO-3-PHENYLPROPANOIC ACID[10][11] |
Physical Properties
| Property | Racemic (DL) | (S)-Enantiomer | (R)-Enantiomer |
| Appearance | White to off-white powder or crystals[1][][6] | White to off-white powder[8] | White powder[10] |
| Melting Point | 186 °C[][6][13] | 122.9 °C[9] | 123.4 °C[11] |
| Boiling Point | ~423.2 °C at 760 mmHg[] | ~408.5 °C (rough estimate)[9] | ~408.5 °C (rough estimate)[11] |
| Density | ~1.158 g/cm³[][6][13] | ~1.136 g/cm³ (rough estimate)[9] | ~1.136 g/cm³ (rough estimate)[11] |
| pKa | 4.32 ± 0.10 (Predicted)[6][14] | Not available | Not available |
| Storage Temperature | Room Temperature, Sealed in dry[6][13][14] | 2 - 8 °C[2] | Room Temperature, Sealed in dry[11] |
Safety and Handling
Safety data for this compound indicates that it is an irritant. Standard laboratory safety protocols should be followed when handling this compound.
| Category | GHS Information |
| Pictogram(s) | Warning[7][15] |
| Hazard Statements | H315 : Causes skin irritation.[7][15]H319 : Causes serious eye irritation.[7][15]H335 : May cause respiratory irritation.[7][15] |
| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[7][15]P280 : Wear protective gloves/protective clothing/eye protection/face protection.[7][15]P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[7][15]P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][15]P405 : Store locked up.[7][15]P501 : Dispose of contents/container to an approved waste disposal plant.[7][15] |
Experimental Protocols
Synthesis of this compound
A representative synthesis involves the reaction of 3-amino-3-phenylpropionic acid with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
3-Amino-3-phenylpropionic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl) or Citric acid solution
-
Magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Reaction flask and separatory funnel
Procedure:
-
Dissolve 3-amino-3-phenylpropionic acid in an aqueous solution of sodium bicarbonate or sodium hydroxide in a reaction flask.
-
Add a solution of Di-tert-butyl dicarbonate in dioxane or THF to the stirring mixture.
-
Allow the reaction to stir at room temperature overnight.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with a cold solution of HCl or citric acid.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization.
Incorporation into a Peptide via Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) for incorporating a Boc-protected amino acid like this compound onto a resin.[16]
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)[16]
-
Boc-protected amino acids (including the title compound)
-
Coupling agents: Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt[16]
-
Base: N,N-Diisopropylethylamine (DIPEA)[16]
-
Deprotection agent: Trifluoroacetic acid (TFA)[16]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol[16]
-
Cleavage agent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., p-cresol)[16][17]
-
Reaction vessel for SPPS
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.[16]
-
First Amino Acid Coupling:
-
Dissolve the first C-terminal Boc-protected amino acid (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.[16]
-
Activate the carboxylic acid by adding the coupling agent (e.g., DCC) and DIPEA.[16]
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.[16]
-
Wash the resin sequentially with DMF, DCM, and Methanol.[16]
-
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
Repeat step 2 using this compound as the amino acid to be coupled.
-
-
Chain Elongation: Repeat steps 3, 4, and 5 for each subsequent amino acid to be added to the peptide chain.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, dry the resin under vacuum.[17]
-
Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid like HF with appropriate scavengers.[16][17] (Caution: HF is extremely hazardous and requires specialized equipment and training).
-
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, dissolve it in an aqueous solution, and purify using reverse-phase HPLC.[17]
Visualizations
Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 6. lookchem.com [lookchem.com]
- 7. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. H52072.03 [thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. Phenylpropanoic acids | Fisher Scientific [fishersci.com]
- 11. (R)-N-Boc-3-Amino-3-phenylpropanoic acid CAS#: 161024-80-2 [m.chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound | 14676-01-8 [amp.chemicalbook.com]
- 14. This compound | 14676-01-8 [amp.chemicalbook.com]
- 15. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
An In-depth Technical Guide on the Solubility of 3-(Boc-Amino)-3-phenylpropionic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in peptide synthesis and pharmaceutical development. A thorough understanding of its solubility in various organic solvents is crucial for optimizing reaction conditions, purification strategies, and formulation development.
Introduction to this compound
This compound, also known as N-Boc-β-phenylalanine, is a protected amino acid derivative widely used in the synthesis of peptides and other complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility in organic solvents, making it a versatile reagent in medicinal chemistry.[1] Its applications include the synthesis of peptide-based therapeutics and as an intermediate for neuroprotective agents.[1]
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, based on the general solubility trends of similar N-Boc protected amino acid derivatives, the following table provides illustrative solubility data in a range of common organic solvents at ambient temperature (25°C). This information can serve as a valuable guide for solvent selection in experimental design. For applications requiring high precision, experimental determination of solubility is strongly recommended.
| Solvent Family | Solvent | IUPAC Name | Polarity Index (Snyder) | Illustrative Solubility ( g/100 mL) |
| Chlorinated | Dichloromethane (DCM) | Dichloromethane | 3.1 | > 40 |
| Chloroform | Trichloromethane | 4.1 | > 40 | |
| Ethers | Diethyl Ether | Ethoxyethane | 2.8 | 10 - 20 |
| Tetrahydrofuran (THF) | Oxolane | 4.0 | > 30 | |
| Esters | Ethyl Acetate (EtOAc) | Ethyl ethanoate | 4.4 | > 30 |
| Ketones | Acetone | Propan-2-one | 5.1 | > 30 |
| Alcohols | Methanol (MeOH) | Methanol | 5.1 | 5 - 15 |
| Ethanol (EtOH) | Ethanol | 4.3 | 2 - 10 | |
| Isopropanol (IPA) | Propan-2-ol | 3.9 | 1 - 5 | |
| Polar Aprotic | Acetonitrile (ACN) | Ethanenitrile | 5.8 | 15 - 25 |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | 6.4 | > 50 | |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 7.2 | > 50 |
Disclaimer : The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acid esters. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.
Experimental Protocol for Solubility Determination
A reliable and reproducible method for determining the solubility of a solid compound like this compound is essential for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.[2][3][4]
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with sealed caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Pre-weighed glass vials for evaporation
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, labeled glass vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a rotary evaporator or vacuum desiccator can be used for more sensitive compounds.
-
Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vial containing the dried solute on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.
-
The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., in g/100 mL or mg/mL).
Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of supernatant in mL) x 100
-
Visualization of Experimental and Synthetic Workflows
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following diagrams illustrate the general workflow for determining solubility and the cyclical process of Boc-SPPS.
References
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(Boc-Amino)-3-phenylpropionic Acid
This guide provides a comprehensive overview of the mass spectrometric analysis of 3-(Boc-Amino)-3-phenylpropionic acid, a key building block in peptide synthesis and drug development. The following sections detail experimental protocols, expected fragmentation patterns, and data presentation for researchers, scientists, and professionals in drug development.
Introduction
This compound, also known as N-Boc-β-phenylalanine, is an N-protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group is crucial in peptide chemistry, preventing unwanted side reactions at the amine terminus during peptide chain elongation. Accurate and reliable analysis of this compound by mass spectrometry is essential for quality control, reaction monitoring, and metabolic studies. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of such molecules. The labile nature of the Boc group leads to characteristic fragmentation patterns that are diagnostic for this class of compounds.
Experimental Protocols
A generalized workflow for the analysis of this compound is depicted below.
Sample Preparation
The sample preparation protocol should be adapted based on the sample matrix.
-
For pure compounds or standards:
-
Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
-
For biological matrices (e.g., plasma, cell culture media):
-
To 50 µL of the sample, add 150 µL of cold acetonitrile containing an internal standard (if used) to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Desolvation Gas: Nitrogen, Flow: 800 L/hr.
-
Desolvation Temperature: 450 °C.
-
Cone Gas Flow: 50 L/hr.
-
Source Temperature: 150 °C.
-
Analyzer Mode: Full scan for MS1 and product ion scan for MS/MS. For quantitative analysis, Multiple Reaction Monitoring (MRM) is recommended.
Data Presentation
The mass spectrometry analysis of this compound in positive ESI mode typically involves the detection of the protonated molecule [M+H]⁺ as the precursor ion. Tandem mass spectrometry (MS/MS) of this precursor ion reveals characteristic fragmentation patterns.
Fragmentation Pathway
The primary fragmentation of the protonated this compound involves the labile Boc group. Common neutral losses include isobutylene (C₄H₈), the entire Boc group as tert-butoxycarbonyl radical (C₅H₉O₂), carbon dioxide (CO₂), and tert-butanol (C₄H₁₀O). The fragmentation can also involve the loss of water (H₂O) and formic acid (HCOOH) from the carboxylic acid moiety.
Quantitative Data
For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. The following table summarizes the key ions and suggested MRM transitions for this compound.
| Parameter | Value | Description |
| Molecular Formula | C₁₄H₁₉NO₄ | |
| Monoisotopic Mass | 265.1314 Da | |
| Precursor Ion [M+H]⁺ | 266.1 m/z | Protonated molecule |
| Fragment Ion 1 | 210.1 m/z | Loss of isobutylene (-56 Da) |
| Fragment Ion 2 | 165.1 m/z | Loss of the Boc group (-101 Da) |
| Fragment Ion 3 | 220.1 m/z | Loss of formic acid (-46 Da) |
| Fragment Ion 4 | 132.1 m/z | Phenylaminomethyl cation |
| Suggested MRM Transition 1 | 266.1 -> 210.1 | For quantification |
| Suggested MRM Transition 2 | 266.1 -> 165.1 | For confirmation |
Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and resolution. Collision energies for MRM transitions should be optimized for the specific instrument used.
Conclusion
The mass spectrometric analysis of this compound is a robust and sensitive method for its characterization and quantification. The characteristic fragmentation of the Boc protecting group provides high specificity for detection. The protocols and data presented in this guide offer a solid foundation for developing and implementing analytical methods for this important compound in various research and development settings.
In-Depth Technical Guide on the Physicochemical Properties of Boc-Protected Beta-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, physical properties, and potential applications of N-tert-butoxycarbonyl (Boc)-protected β-phenylalanine. While a definitive crystal structure for Boc-β-phenylalanine is not publicly available, this document compiles relevant data, including crystallographic information for a closely related analogue, N-tert-butoxycarbonyl-L-phenylalanine benzyl ester, to infer conformational characteristics. Detailed experimental protocols for the synthesis and crystallization of Boc-protected amino acids are provided, alongside a summary of the known physical properties of Boc-β-phenylalanine enantiomers. Furthermore, the biological significance of β-phenylalanine derivatives in drug discovery is discussed, highlighting their role as valuable building blocks in the development of novel therapeutics.
Introduction
β-amino acids are non-proteinogenic amino acids that serve as crucial components in the design and synthesis of peptidomimetics and other biologically active molecules. The incorporation of β-amino acids, such as β-phenylalanine, into peptide backbones can impart unique structural constraints and increased resistance to enzymatic degradation compared to their α-amino acid counterparts. The tert-butoxycarbonyl (Boc) protecting group is frequently employed in peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. This guide focuses on the physicochemical characteristics of Boc-protected β-phenylalanine, a key building block in medicinal chemistry.[1][2][3]
Synthesis and Purification of Boc-β-Phenylalanine
The synthesis of Boc-β-phenylalanine typically involves the reaction of β-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The general procedure is adaptable for both L- and D-enantiomers.
Experimental Protocol: Synthesis
A representative synthetic protocol for the Boc protection of an amino acid is as follows:
-
Dissolution: Dissolve the desired enantiomer of β-phenylalanine in an aqueous solution of sodium hydroxide or a mixed solvent system like THF:H2O.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, concentrate the mixture under vacuum to remove the organic solvent. The aqueous layer is then acidified, typically with a 10% HCl solution, to a pH of approximately 3.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of Boc-β-phenylalanine.
Crystallization and Crystal Structure Analysis
Obtaining high-quality crystals is a prerequisite for X-ray crystallographic analysis. While specific crystallization conditions for Boc-β-phenylalanine are not widely reported, general techniques for Boc-protected amino acids can be applied.
Experimental Protocol: Crystallization
A general procedure for the crystallization of Boc-protected amino acids is as follows:
-
Dissolution: Dissolve the purified Boc-β-phenylalanine in a minimal amount of a suitable hot solvent, such as ethyl acetate or an ethanol/water mixture.
-
Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or cold room to induce crystallization.
-
Seeding: If crystallization does not occur, adding a seed crystal or scratching the inside of the flask with a glass rod can facilitate nucleation.
-
Isolation: Collect the resulting crystals by filtration.
-
Washing and Drying: Wash the crystals with a cold, non-polar solvent like pentane or hexane to remove any residual impurities and dry them under vacuum.
Diagram of the Crystallization Workflow
References
chemical properties of Boc-DL-3-amino-2-phenylpropionic acid
An In-depth Technical Guide to Boc-DL-3-amino-2-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-DL-3-amino-2-phenylpropionic acid is a crucial synthetic building block in the fields of medicinal chemistry and peptide science. As a derivative of a β-amino acid, it offers a unique structural scaffold for creating peptidomimetics with enhanced stability and novel conformational properties. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine function makes it an ideal intermediate for controlled, stepwise synthesis of complex organic molecules.[1] This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and discusses its relevance in drug development, particularly for potential applications in neurology and anti-inflammatory therapies.[1][2][3]
Core Chemical Properties
The fundamental chemical and physical properties of Boc-DL-3-amino-2-phenylpropionic acid are summarized below. This data is essential for reaction planning, purification, and quality control.
| Property | Value | Reference |
| CAS Number | 67098-56-0 | [1][3] |
| Molecular Formula | C₁₄H₁₉NO₄ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| Appearance | White powder | [1][3] |
| Melting Point | 142-147 °C | [1][3] |
| Purity | ≥ 98% (as determined by HPLC) | [1][3] |
| Storage Conditions | 0-8 °C, in a dry, well-sealed container | [1][2][3] |
Spectroscopic Analysis
While specific, experimentally-derived spectra for Boc-DL-3-amino-2-phenylpropionic acid are not widely available in public databases, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. Aromatic protons of the phenyl group would appear as a multiplet in the 7.2-7.4 ppm region. The aliphatic protons on the propionic acid backbone (at C2 and C3) would present as complex multiplets. The acidic proton of the carboxylic acid is often broad and may exchange with deuterium in deuterated solvents.
-
¹³C NMR: The carbon NMR would feature a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the carbamate near 155 ppm. The carboxylic acid carbonyl would appear further downfield, typically above 170 ppm. Aromatic carbons would resonate in the 125-140 ppm range, while the aliphatic carbons would be found upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically centered around 3000 cm⁻¹. Strong C=O stretching vibrations would be visible around 1700-1740 cm⁻¹ for the carbamate and carboxylic acid groups. N-H stretching of the carbamate would appear near 3300-3400 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 265.31. A common fragmentation pattern for Boc-protected compounds is the loss of the tert-butyl group (57 Da) or isobutylene (56 Da), leading to significant fragment ions.
Experimental Protocols
The following sections provide detailed methodologies for the two most common chemical transformations involving Boc-DL-3-amino-2-phenylpropionic acid: N-terminal protection and deprotection.
Protocol 1: N-Boc Protection of DL-3-amino-2-phenylpropionic Acid
This protocol describes a general method for the introduction of the Boc protecting group onto the amino function of the parent amino acid using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.
Materials:
-
DL-3-amino-2-phenylpropionic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Solvent: 1,4-Dioxane/Water (1:1 mixture) or THF/Water
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve DL-3-amino-2-phenylpropionic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH solution. Stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the cooled solution portion-wise while maintaining vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (dioxane).
-
Cool the remaining aqueous solution to 0 °C and carefully acidify to a pH of 2-3 using 1M HCl. The product should precipitate as a white solid.
-
Extract the product from the aqueous layer using ethyl acetate (3x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Boc-DL-3-amino-2-phenylpropionic acid.
Protocol 2: Acid-Catalyzed Deprotection of the Boc Group
The removal of the Boc group is a critical step in peptide synthesis to free the amine for subsequent coupling reactions. This is typically achieved under anhydrous acidic conditions.
Materials:
-
Boc-DL-3-amino-2-phenylpropionic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected amino acid in anhydrous DCM (e.g., 10 mL per gram of substrate).
-
To this solution, add an equal volume of TFA. A common formulation is a 1:1 mixture of TFA:DCM.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add a sufficient amount of cold diethyl ether to the residue to precipitate the deprotected amino acid as its trifluoroacetate salt.
-
Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.
Biological and Pharmacological Context
While Boc-DL-3-amino-2-phenylpropionic acid is primarily a synthetic intermediate, its core structure is of significant interest in drug development. Its applications are often inferred from the biological activities of its derivatives and analogues.
Anti-inflammatory Potential
Derivatives of 2-arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). Research on a structurally related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, has demonstrated anti-inflammatory and antinociceptive properties.[4] This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory signaling pathway that converts arachidonic acid into prostaglandins.[4] This suggests that novel compounds derived from the 3-amino-2-phenylpropionic acid scaffold could be explored as potential COX inhibitors with unique pharmacological profiles.[4]
Applications in Neuropharmacology
The unique structure of β-amino acids makes them valuable components for building peptidomimetics designed to interact with biological targets in the central nervous system. The parent compound, (S)-3-Amino-3-phenylpropionic acid, is noted for its structural similarity to certain neurotransmitter precursors and is used in neurochemical research.[5] Consequently, Boc-DL-3-amino-2-phenylpropionic acid serves as a key starting material for synthesizing novel peptides and small molecules aimed at modulating neurological pathways, potentially for treating disorders like depression, anxiety, or neurodegenerative diseases.[2][5][6]
References
Enantioselective Synthesis of Chiral 3-(Boc-Amino)-3-phenylpropionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of chiral 3-(Boc-Amino)-3-phenylpropionic acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes experimental workflows and reaction pathways using Graphviz diagrams.
Introduction
Chiral β-amino acids are crucial components in medicinal chemistry, often incorporated into peptidomimetics and other complex molecular architectures to enhance biological activity and metabolic stability. This compound, in its enantiomerically pure forms, serves as a key intermediate for the synthesis of various therapeutic agents. The stereoselective introduction of the amino group at the β-position is a significant synthetic challenge. This guide explores three prominent and effective strategies to achieve high enantioselectivity: rhodium-catalyzed asymmetric hydrogenation, lipase-catalyzed kinetic resolution, and organocatalytic asymmetric Michael addition.
Core Methodologies and Experimental Data
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation of β-(acylamino)acrylates is a highly efficient method for producing chiral β-amino acids with excellent enantiomeric excess (e.e.). The use of chiral phosphine ligands, such as Me-DuPhos and BICP, complexed with a rhodium center, allows for stereoselective hydrogen addition to the prochiral double bond of the substrate.
Quantitative Data Summary:
| Catalyst | Substrate | Solvent | H₂ Pressure (psi) | e.e. (%) | Yield (%) | Reference |
| [Rh(COD)(Me-DuPhos)]OTf | (E)-Methyl 3-(Boc-amino)-3-phenylacrylate | Toluene | 40 | >99 | ~95 | [1] |
| [Rh(COD)(BICP)]OTf | (E/Z)-Methyl 3-(Boc-amino)-3-phenylacrylate | Toluene | 40 | 98 | ~95 | [1] |
Experimental Workflow:
Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for the preparation of enantiopure β-amino acids. Lipases, such as Candida antarctica lipase B (CALB), can selectively acylate one enantiomer of a racemic mixture of a β-amino ester, allowing for the separation of the acylated and unreacted enantiomers.
Quantitative Data Summary:
| Enzyme | Substrate | Acylating Agent | Solvent | e.e. (%) (Unreacted Ester) | e.e. (%) (Acylated Ester) | Conversion (%) |
| Candida antarctica Lipase B (CALB) | Racemic ethyl 3-amino-3-phenylpropanoate | Ethyl acetate | Diisopropyl ether | >99 | >99 | ~50 |
Experimental Workflow:
References
Chiral Separation of 3-Amino-3-phenylpropionic Acid Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of established and effective techniques for the chiral separation of 3-Amino-3-phenylpropionic acid (also known as β-phenylalanine) enantiomers. The successful separation of these enantiomers is critical in drug development and manufacturing, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This document details methodologies for High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), presenting quantitative data, detailed experimental protocols, and logical workflows to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for chiral separations, offering high resolution and robustness. The key to successful enantioseparation lies in the selection of an appropriate Chiral Stationary Phase (CSP). For 3-Amino-3-phenylpropionic acid, macrocyclic glycopeptide-based CSPs, particularly those utilizing teicoplanin, have demonstrated excellent performance.
Chiral Stationary Phases (CSPs)
-
Teicoplanin-based CSPs (e.g., Chirobiotic™ T): These are widely recognized for their broad enantioselectivity towards amino acids. The separation mechanism involves a combination of interactions, including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure.
-
Teicoplanin Aglycone-based CSPs (e.g., Chirobiotic™ TAG): The removal of sugar moieties from the native teicoplanin can sometimes enhance selectivity and resolution for specific compounds, including certain β-amino acids[1]. For some β-amino acids, the Chirobiotic TAG column has shown better selectivity compared to the Chirobiotic T column[1].
Quantitative Data for HPLC Separation
The following table summarizes typical performance data for the chiral separation of β-amino acids on teicoplanin-based CSPs. These values can serve as a benchmark for method development for 3-Amino-3-phenylpropionic acid.
| Chiral Stationary Phase | Mobile Phase Composition | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) | Reference |
| Chirobiotic™ T | Methanol/Water (60:40, v/v) | > 1.5 | 1.8 - 2.2 | < 15 | [2] |
| Chirobiotic™ T | Acetonitrile/Water (75:25, v/v) | 1.59 | Not Reported | < 10 | [3] |
| Chirobiotic™ TAG | 0.1% TEAA (pH 4.1)/Methanol | > 1.5 | > 1.2 | < 20 | [1] |
Experimental Protocol: HPLC Method
This protocol provides a starting point for the development of a robust chiral HPLC method for the enantioseparation of 3-Amino-3-phenylpropionic acid.
1.3.1. Materials and Reagents
-
Racemic 3-Amino-3-phenylpropionic acid standard
-
HPLC-grade methanol, acetonitrile, and water
-
Trifluoroacetic acid (TFA) or triethylamine (TEA) and acetic acid (for mobile phase additives)
-
Chirobiotic™ T or Chirobiotic™ TAG column (e.g., 250 x 4.6 mm, 5 µm)
1.3.2. Instrumentation
-
HPLC system with a pump capable of delivering isocratic and gradient elution
-
UV detector or a Mass Spectrometer (MS)
-
Autosampler
-
Chromatography data acquisition and processing software
1.3.3. Chromatographic Conditions
-
Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of Methanol and Water (e.g., 60:40 v/v). The exact ratio may require optimization. The addition of a small amount of acid (e.g., 0.1% TFA) or base (e.g., 0.1% TEA) can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C (ambient)
-
Detection: UV at 210 nm or 254 nm
1.3.4. Sample Preparation
-
Prepare a stock solution of racemic 3-Amino-3-phenylpropionic acid in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
1.3.5. Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers. Typically, for amino acids on teicoplanin-based CSPs, the L-enantiomer elutes before the D-enantiomer.
-
Calculate the resolution (Rs) and separation factor (α) to assess the quality of the separation.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a powerful technique for chiral separations, offering high efficiency, short analysis times, and low sample and reagent consumption. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Chiral Selectors for CE
-
Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most commonly used chiral selectors in CE. For amino acids, sulfated β-cyclodextrins and hydroxypropyl-β-cyclodextrin have shown good enantioselectivity[4][5][6]. The separation mechanism is based on the differential formation of inclusion complexes between the enantiomers and the cyclodextrin cavity.
-
Chiral Ionic Liquids: These can be used as additives or as the main component of the BGE to induce enantioseparation[7].
Quantitative Data for CE Separation
The following table presents typical performance data for the chiral separation of amino acid enantiomers using cyclodextrin-modified CE.
| Chiral Selector | Background Electrolyte (BGE) | Resolution (Rs) | Analysis Time (min) | Reference |
| Hydroxypropyl-β-CD | 200 mM Borate buffer (pH 10.3) with 6% Methanol | > 2.0 | < 16 | [6] |
| Sulfated-β-CD | 5 mM Borate buffer (pH 8.7) | Baseline Separation | < 7 | [8] |
| Sulfopropylated-β-CD | Phosphate or Acetate buffer | Baseline Resolved | < 20 | [4] |
Experimental Protocol: CE Method
This protocol outlines a general procedure for developing a chiral CE method for 3-Amino-3-phenylpropionic acid enantiomers.
2.3.1. Materials and Reagents
-
Racemic 3-Amino-3-phenylpropionic acid standard
-
Hydroxypropyl-β-cyclodextrin or Sulfated-β-cyclodextrin
-
Sodium tetraborate, Sodium phosphate, or other suitable buffer salts
-
Sodium hydroxide and hydrochloric acid for pH adjustment
-
Deionized water
-
Methanol (optional, as an organic modifier)
2.3.2. Instrumentation
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm I.D., 30-50 cm total length)
-
Data acquisition and processing software
2.3.3. Electrophoretic Conditions
-
Capillary: Fused-silica, 50 µm I.D., 40 cm effective length, 50 cm total length.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer (pH 2.5 - 7.0) or 20 mM Borate buffer (pH 8.0 - 10.0) containing an optimized concentration of the chiral selector (e.g., 10-50 mM Hydroxypropyl-β-cyclodextrin or 1-5% w/v Sulfated-β-cyclodextrin).
-
Voltage: 15-25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 200 nm or 214 nm.
2.3.4. Sample Preparation
-
Dissolve the racemic 3-Amino-3-phenylpropionic acid in deionized water or BGE to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2.3.5. Procedure
-
Capillary Conditioning (for a new capillary): Rinse with 1 M NaOH (30 min), followed by deionized water (15 min), and finally with the BGE (30 min).
-
Pre-run Rinsing: Before each injection, rinse the capillary with 0.1 M NaOH (2 min), deionized water (2 min), and then equilibrate with the BGE (5 min).
-
Inject the sample.
-
Apply the separation voltage and acquire the electropherogram.
-
Optimize the separation by adjusting the type and concentration of the chiral selector, buffer pH, and applied voltage.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful and "green" alternative to HPLC for chiral separations. It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier. SFC offers the advantages of high speed, high efficiency, and reduced organic solvent consumption[9][10].
Chiral Stationary Phases for SFC
Many of the same CSPs used in HPLC can also be employed in SFC, including:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used and have shown broad applicability for chiral separations in SFC.
-
Crown Ether-based CSPs: These are particularly effective for the separation of compounds containing a primary amino group[11].
General Method Development Workflow for SFC
Due to the limited availability of specific published methods for 3-Amino-3-phenylpropionic acid, a general method development workflow is presented.
Caption: General workflow for chiral SFC method development.
Experimental Protocol: SFC Screening Method
This protocol describes a starting point for screening different CSPs and modifiers for the chiral separation of 3-Amino-3-phenylpropionic acid.
3.3.1. Materials and Reagents
-
Racemic 3-Amino-3-phenylpropionic acid standard
-
SFC-grade carbon dioxide
-
HPLC- or SFC-grade methanol, ethanol, and isopropanol
-
Additives such as trifluoroacetic acid (TFA) or ammonium hydroxide (optional)
-
A selection of chiral columns (e.g., polysaccharide-based and crown ether-based)
3.3.2. Instrumentation
-
Supercritical Fluid Chromatography system with a column switching valve
-
UV detector or Mass Spectrometer (MS)
-
Automated back pressure regulator (BPR)
-
Chromatography data acquisition and processing software
3.3.3. Initial Screening Conditions
-
Columns: Screen a set of 3-4 different chiral columns.
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Modifier): Methanol (and subsequently screen other alcohols)
-
Gradient: 5% to 40% B over 5-10 minutes.
-
Flow Rate: 2-4 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm or by MS.
3.3.4. Sample Preparation
-
Dissolve the sample in the initial mobile phase modifier (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
3.3.5. Screening Procedure
-
For each column in the screening set, run the generic gradient with each of the selected modifiers.
-
Evaluate the resulting chromatograms for any signs of enantioseparation.
-
Select the column-modifier combination that provides the best initial separation for further optimization.
-
Optimization involves fine-tuning the gradient, temperature, and back pressure to maximize resolution.
Logical Workflow for Technique Selection
The choice of the most suitable chiral separation technique depends on various factors including the available instrumentation, required throughput, and the specific goals of the analysis. The following diagram illustrates a decision-making process for selecting an appropriate technique.
Caption: Decision tree for selecting a chiral separation technique.
Conclusion
The chiral separation of 3-Amino-3-phenylpropionic acid enantiomers can be effectively achieved using HPLC, CE, and SFC. HPLC with teicoplanin-based chiral stationary phases offers a robust and well-documented approach. Capillary electrophoresis with cyclodextrin chiral selectors provides a high-efficiency and low-consumption alternative, particularly suitable for fast method development and analysis of small sample volumes. Supercritical fluid chromatography presents a high-throughput and environmentally friendly option, although method development may be required. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to successfully develop and implement chiral separation methods for this important compound.
References
- 1. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 4. Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.tue.nl [pure.tue.nl]
- 6. Determination of enantiomeric excess for 2,3-dihydroxy-3-phenylpropionate compounds by capillary electrophoresis using hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioseparations in Nonaqueous Capillary Electrophoresis Using Charged Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Technical Guide: Physical Characteristics of (S)-3-(Boc-amino)-3-phenylpropionic Acid Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and spectroscopic characteristics of (S)-3-(Boc-amino)-3-phenylpropionic acid powder. This compound, a valuable building block in peptide synthesis and pharmaceutical research, is presented here with its key physical data, detailed experimental protocols for its characterization, and visual workflows to aid in laboratory analysis.
Core Physical and Chemical Properties
(S)-3-(Boc-amino)-3-phenylpropionic acid is a white to off-white crystalline powder. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in synthetic chemistry.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₉NO₄ | [1][] |
| Molecular Weight | 265.31 g/mol | [3] |
| Appearance | White to off-white powder/chunks | [1][] |
| Purity | Typically ≥94-95% | [1] |
Thermal Properties
A notable discrepancy exists in the reported melting points for this compound. This is likely attributable to the difference between the enantiomerically pure substance and the racemic mixture. Enantiopure compounds can exhibit different crystal packing and intermolecular interactions compared to their racemic counterparts, often resulting in different melting points.
| Compound Form | Melting Point (°C) | Source(s) |
| (S)-enantiomer | ~122.9 | |
| Racemic (DL) mixture | ~186 | [] |
Solubility Profile
Precise quantitative solubility data for (S)-3-(Boc-amino)-3-phenylpropionic acid in a range of common laboratory solvents is not extensively reported in the literature. However, the presence of the lipophilic Boc group generally imparts good solubility in many organic solvents. The general solubility behavior is summarized below. For precise applications, it is recommended to determine the solubility experimentally using the protocol provided in Section 3.
| Solvent | Qualitative Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
| Dichloromethane (DCM) | Soluble |
| Water | Sparingly soluble |
Spectroscopic and Structural Characterization
While a complete set of publicly available, interpreted spectra for this specific molecule is limited, this section outlines the expected characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group, the aliphatic backbone, and the Boc protecting group.
-
Phenyl Protons (C₆H₅): A multiplet in the aromatic region, typically around δ 7.2-7.4 ppm.
-
Methine Proton (CH-N): A multiplet coupled to the adjacent methylene protons.
-
Methylene Protons (CH₂-C=O): Diastereotopic protons that will appear as a multiplet.
-
Boc Protons ((CH₃)₃C): A strong singlet integrating to 9 protons, typically around δ 1.4 ppm.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.
-
Urethane Carbonyl (N-C=O): A signal around δ 155 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals in the δ 125-140 ppm range.
-
Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.
-
Methine Carbon (CH-N): A signal around δ 50-55 ppm.
-
Methylene Carbon (CH₂-C=O): A signal around δ 40-45 ppm.
-
Boc Methyl Carbons ((CH₃)₃C): A strong signal around δ 28 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information on the functional groups present in the molecule. Key expected absorption bands include:
-
N-H Stretch: A band in the region of 3300-3400 cm⁻¹, characteristic of the amine in the urethane linkage.
-
C-H Stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.
-
Carboxylic Acid O-H Stretch: A broad band from 2500-3300 cm⁻¹.
-
Urethane C=O Stretch: A strong absorption band around 1710 cm⁻¹.
-
Carboxylic Acid C=O Stretch: A strong absorption band around 1700 cm⁻¹.
-
N-H Bend (Amide II): A band around 1520-1540 cm⁻¹.
-
C-O Stretch (Boc group): Bands in the 1160-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Under electrospray ionization (ESI), the compound is expected to show pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. A key fragmentation pattern for Boc-protected amines is the loss of components of the Boc group.
-
Loss of isobutylene: A neutral loss of 56 Da ([M+H - 56]⁺).
-
Loss of the entire Boc group: A neutral loss of 100 Da ([M+H - 100]⁺), resulting in the protonated free amino acid.
Caption: Common ESI-MS fragmentation pathways for the protonated molecule.
Crystal Structure
A definitive crystal structure for (S)-3-(Boc-amino)-3-phenylpropionic acid is not publicly available in crystallographic databases. However, the determination of the three-dimensional structure of such a small molecule is routinely achieved through single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as details on intermolecular interactions like hydrogen bonding, which dictate the crystal packing.
Experimental Protocols
The following sections provide detailed methodologies for the characterization of (S)-3-(Boc-amino)-3-phenylpropionic acid powder.
Caption: Workflow for the physicochemical characterization of the compound.
Melting Point Determination
Objective: To determine the temperature range over which the solid powder melts to a liquid.
Materials:
-
Melting point apparatus with a calibrated thermometer or temperature probe.
-
Glass capillary tubes (one end sealed).
-
Sample of (S)-3-(Boc-amino)-3-phenylpropionic acid powder.
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Load a small amount of the powder into the open end of a capillary tube to a height of 2-3 mm.
-
Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a new sample, heat rapidly to about 20 °C below the approximate melting point.
-
Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the last solid particle melts (T₂).
-
The melting point is reported as the range T₁ - T₂.
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent at a constant temperature.
Materials:
-
Analytical balance.
-
Vials with screw caps.
-
Orbital shaker or rotator with temperature control.
-
Syringe filters (e.g., 0.22 µm PTFE).
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer.
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial. The exact amount should be recorded and be more than is expected to dissolve.
-
Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve for the analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample and determine its concentration.
-
Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Spectroscopic Sample Preparation and Analysis
¹H and ¹³C NMR Spectroscopy:
-
Weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectra on a calibrated NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the powder sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, which may contain a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Infuse the solution directly into the mass spectrometer's ESI source or inject it via an LC system.
-
Acquire the mass spectrum in the desired mass range. For tandem MS (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) to observe the fragmentation pattern.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3-(Boc-Amino)-3-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of 3-(Boc-Amino)-3-phenylpropionic acid in solid-phase peptide synthesis (SPPS). The incorporation of β-amino acids, such as this derivative of β-phenylalanine, into peptide chains is a key strategy in the development of peptidomimetics. These modified peptides can exhibit enhanced proteolytic stability, unique conformational properties, and novel biological activities, making them valuable candidates for drug discovery and development.
The tert-butyloxycarbonyl (Boc) protection strategy is a well-established and robust method for SPPS.[1] It relies on the use of the acid-labile Boc group for temporary Nα-amino protection and typically employs stronger acids for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. This graduated acid lability is a cornerstone of the Boc/Bzl (benzyl) protection scheme.[2] While the Boc strategy is highly effective, the incorporation of sterically hindered or structurally unique amino acids like this compound can present challenges, such as reduced coupling efficiency and potential for aggregation.[1] These application notes provide guidance on overcoming these challenges to ensure successful synthesis.
Data Presentation
The successful synthesis of peptides containing this compound requires careful optimization of coupling and deprotection steps. The following table provides representative quantitative data for the synthesis of a peptide containing a sterically hindered amino acid using the Boc-SPPS strategy. These values can serve as a benchmark for syntheses involving this compound.
| Parameter | Boc Strategy | Notes |
| Coupling Efficiency per Cycle | >98% | Monitored by qualitative ninhydrin test. Incomplete couplings may require a second coupling step. |
| Overall Crude Peptide Yield | 50 - 75% | Higher coupling efficiencies per cycle contribute to a greater overall yield.[1] |
| Crude Peptide Purity (by RP-HPLC) | ~70% | Dependent on the sequence and success of individual coupling and deprotection steps. |
| Final Purified Peptide Yield | 15 - 30% | Higher crude purity simplifies purification, resulting in better recovery of the target peptide.[1] |
Experimental Protocols
The following protocols are based on a standard Boc/Bzl SPPS strategy and are adapted for the incorporation of this compound. These protocols are intended for manual synthesis but can be adapted for automated synthesizers.
Materials and Reagents
-
Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide)
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Scavengers for cleavage (e.g., anisole, thioanisole)
-
Cleavage cocktail (e.g., HF or TFMSA)
-
Diethyl ether
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DCM.
Protocol 2: Boc Deprotection
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2-3 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
Protocol 3: Neutralization
-
Add a solution of 10% DIEA in DCM to the deprotected resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution and wash the resin with DCM (3-5 times).
Protocol 4: Coupling of this compound
Due to the steric hindrance of β-amino acids, a more robust coupling strategy is recommended.
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in a minimal amount of DMF.
-
Add HOBt (2-4 equivalents) to the solution.
-
Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling may be necessary.
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents.
Protocol 5: Final Cleavage and Peptide Precipitation
Caution: This step involves the use of highly corrosive and toxic acids (HF or TFMSA) and should be performed in a specialized apparatus within a fume hood by trained personnel.
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., HF/anisole 9:1) to the resin in a suitable reaction vessel.
-
Stir the reaction for 1-2 hours at 0°C.
-
Evaporate the cleavage acid under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 6: Peptide Purification
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired level of purity.
Mandatory Visualizations
References
Application Notes and Protocols for Coupling Methods of Boc-Protected Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone of peptide research and pharmaceutical development. The Boc group provides robust protection for the α-amino group of amino acids, which is typically removed by treatment with a moderate acid like trifluoroacetic acid (TFA). A critical step in the iterative process of peptide chain elongation is the efficient formation of a peptide bond between the carboxyl group of the incoming Boc-protected amino acid and the N-terminal amine of the resin-bound peptide.
The success of this coupling step is highly dependent on the choice of activating reagent, as it dictates reaction kinetics, coupling efficiency, and the preservation of stereochemical integrity. Inefficient coupling can lead to the formation of deletion sequences, while suboptimal conditions can induce racemization, compromising the biological activity of the final peptide. This document provides a detailed overview of common coupling methods for Boc-protected amino acids, quantitative comparisons of their performance, and comprehensive experimental protocols to guide researchers in selecting the optimal strategy for their synthetic needs.
Classes of Coupling Reagents and Their Mechanisms of Action
Coupling reagents for Boc-SPPS can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class operates through a distinct mechanism to activate the carboxylic acid of the Boc-amino acid, rendering it susceptible to nucleophilic attack by the peptide's N-terminal amine.
Carbodiimides
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used dehydrating agents that activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. To mitigate side reactions, such as the formation of N-acylurea, and to suppress racemization, carbodiimides are almost invariably used in conjunction with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or its aza-analogue, HOAt. These additives react with the O-acylisourea to form a less reactive but more stable active ester, which then couples with the amine.
Phosphonium Salts
Phosphonium salt-based reagents, with (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) being a prominent example, activate the carboxylic acid by forming a benzotriazolyl ester. A significant advantage of PyBOP over its predecessor, BOP, is that its byproducts are non-carcinogenic. These reagents are known for their high coupling efficiency, especially for sterically hindered amino acids.
Aminium/Uronium Salts
Aminium/uronium salts, such as HBTU, HATU, and HCTU, are among the most efficient and rapid coupling reagents. They react with the Boc-amino acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIEA), to form an active ester. HATU, which incorporates a 7-azabenzotriazole (HOAt) moiety, is generally more reactive than its HOBt-based counterpart, HBTU, leading to faster couplings and reduced risk of racemization.[1] A potential side reaction with these reagents is the guanidinylation of the N-terminal amine if the reagent is used in excess.[1]
Quantitative Comparison of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions. The following tables summarize quantitative and qualitative data on the performance of various coupling reagents in Boc-SPPS.
Table 1: Coupling Efficiency for Sterically Hindered Amino Acids
Sterically hindered amino acids, such as Valine or Isoleucine, present a significant challenge in peptide synthesis. The choice of a potent coupling reagent is crucial for achieving high yields.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Racemization Risk | Key Considerations |
| HATU / DIEA | 95 - 99[2] | Low[2] | Highly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[2] |
| HCTU / DIEA | 93 - 98[2] | Low[2] | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[2] |
| HBTU / DIEA | 90 - 95 | Low | A cost-effective and reliable option for routine and challenging couplings. |
| PyBOP / DIEA | 90 - 95 | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |
| DIC / HOBt | Variable | Moderate | May require double coupling or extended reaction times for hindered residues. |
Data is based on studies of sterically challenging amino acids and should be considered representative.
Table 2: Racemization Levels for Sensitive Amino Acids
Amino acids like Histidine (His) and Cysteine (Cys) are particularly prone to racemization during the activation step. The choice of coupling reagent and additives is critical to maintaining stereochemical purity.
| Coupling Reagent | Model System/Amino Acid | Base | % Racemization (D-isomer) | Notes and References |
| BOP | Boc-His(Tos) | DIEA (excess) | ~3% | Excess base significantly increased racemization.[3] |
| HATU | Fmoc-His(Trt)-OH | NMM | High | HATU with NMM showed high racemization for this sensitive amino acid.[3] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | Not specified | 1.8% | The combination of DIC with Oxyma was effective at minimizing racemization.[3] |
| DIC/Oxyma | Fmoc-Cys(Trt)-OH | Not specified | Negligible | Excellent suppression of racemization for cysteine.[3] |
Note: While some data is from Fmoc-SPPS studies, the principles of racemization suppression are relevant to Boc-SPPS.
Experimental Protocols
The following are detailed protocols for the coupling of Boc-protected amino acids using common reagent classes in manual solid-phase peptide synthesis.
Protocol 1: General Boc-SPPS Cycle
This protocol outlines the fundamental steps of a single amino acid addition cycle in Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with IPA (2 times) and then DCM (2 times).
-
Treat the resin with a 5-10% solution of DIEA in DCM or DMF for 5-10 minutes.
-
Wash the resin thoroughly with DCM or DMF (3-5 times) to remove excess base.
-
-
Coupling: Proceed with one of the coupling protocols below.
-
Washing: After the coupling reaction is complete, wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
Protocol 2: Coupling with HBTU/HATU
This protocol is recommended for most couplings, including those involving sterically hindered amino acids.
Materials:
-
Neutralized peptide-resin
-
Boc-protected amino acid (3-4 equivalents)
-
HBTU or HATU (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
DMF, peptide synthesis grade
Procedure:
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid and HBTU/HATU in DMF. Add DIEA to the solution and allow it to pre-activate for 1-5 minutes. The solution may change color.
-
Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
-
Reaction: Agitate the mixture at room temperature. For HBTU, the reaction time is typically 1-2 hours. For the more reactive HATU, 30 minutes to 1 hour is often sufficient.
-
Monitoring: Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the completion of the coupling.
Protocol 3: Coupling with DIC/HOBt
This is a cost-effective method suitable for many standard couplings.
Materials:
-
Neutralized peptide-resin
-
Boc-protected amino acid (3 equivalents)
-
HOBt (3 equivalents)
-
DIC (3 equivalents)
-
DMF or DCM, peptide synthesis grade
Procedure:
-
Solution Preparation: In a separate vessel, dissolve the Boc-amino acid and HOBt in DMF.
-
Coupling: Add the dissolved amino acid and HOBt solution to the resin. Then, add DIC to the resin slurry.
-
Reaction: Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction using the Kaiser test. If the coupling is incomplete after 4 hours, consider a recoupling step.
Visualizations
References
Protocol for Tert-Butoxycarbonyl (Boc) Deprotection with Trifluoroacetic Acid (TFA) in Solid-Phase Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in solid-phase peptide synthesis (SPPS) for the temporary protection of the α-amino group of amino acids. Its widespread use stems from its stability under various coupling conditions and its facile removal under moderately acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its effectiveness, volatility for easy removal, and compatibility with most solid supports.[1] This document provides a comprehensive protocol for the efficient and clean removal of the Boc group using TFA in the context of SPPS.
The acid-catalyzed deprotection mechanism involves the protonation of the Boc group's carbonyl oxygen by TFA. This leads to the formation of an unstable protonated carbamate, which then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine, which is subsequently protonated by the excess TFA to form a trifluoroacetate salt.[1][2]
Potential Side Reactions and the Role of Scavengers
The highly reactive tert-butyl cation generated during deprotection can lead to unwanted side reactions, primarily through the alkylation of nucleophilic amino acid side chains.[3][4] Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to tert-butylation.[3] To prevent these modifications, scavengers are added to the TFA deprotection solution to trap the tert-butyl cations.[3] The choice of scavenger depends on the amino acid composition of the peptide.
Experimental Protocols
Materials
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT), thioanisole)
-
Solid-phase synthesis reaction vessel
-
Shaker or nitrogen bubbler for agitation
-
Filtration apparatus
Standard Boc Deprotection Protocol
This protocol is a general guideline for the removal of the N-terminal Boc group from a peptide-resin.
-
Resin Swelling: Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in a suitable reaction vessel.[5]
-
DCM Wash: Drain the DCM and wash the resin twice with DCM to remove any residual solvents.
-
Deprotection: Add the TFA deprotection solution to the resin. A common and effective solution is 50% TFA in DCM (v/v).[6] Use a volume sufficient to fully immerse the resin (typically 10 mL/g of resin).[6]
-
Reaction Time: Agitate the resin slurry at room temperature. A short pre-wash of 1-5 minutes followed by a longer treatment of 20-30 minutes is often employed.[5][6] For sterically hindered amino acids or difficult sequences, a longer reaction time may be necessary.[5][7]
-
Filtration: Drain the TFA solution from the resin.
-
DCM Washes: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc groups.[5]
-
Neutralization (if required for subsequent coupling): Before the next coupling step, the trifluoroacetate salt of the newly formed N-terminal amine must be neutralized to the free amine. This is typically achieved by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM.[5]
-
Final Washes: Wash the resin with DCM to remove excess neutralization base. The resin is now ready for the next amino acid coupling step.
Boc Deprotection with Scavengers
When the peptide sequence contains sensitive amino acids, the inclusion of scavengers in the TFA deprotection solution is critical to prevent side reactions.
-
Prepare Scavenger Cocktail: Prepare the deprotection solution by adding the appropriate scavengers to the TFA/DCM mixture immediately before use.
-
Follow Standard Protocol: Proceed with the deprotection reaction as outlined in the "Standard Boc Deprotection Protocol" using the freshly prepared scavenger cocktail.
Data Presentation
Table 1: Common TFA Deprotection Cocktails and Conditions
| TFA Concentration (% in DCM) | Typical Reaction Time | Notes | References |
| 50% | 1 x 5 min + 1 x 20 min | Standard condition for most deprotections. | [6] |
| 25-50% | 30 min - 2 hours | Effective range for most substrates. | [1] |
| 100% (Neat TFA) | 15-25 min | Rarely used but can be effective. | [6] |
| Prolonged treatment | > 30 min | May be required for sterically hindered residues like Boc-His(pi-Bom). | [7] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Mechanism of Action | References |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys | 2.5 - 5% | Acts as a hydride donor to reduce the tert-butyl cation. | [3][8] |
| Water (H₂O) | General | 2.5 - 5% | Competes with nucleophilic side chains for the tert-butyl cation. | [9] |
| Ethanedithiol (EDT) | Cys, Trp | 2.5% | Traps tert-butyl cations and can prevent Trp oxidation. | [3] |
| Thioanisole | Met, Cys, Trp | 5% | A soft nucleophile that effectively scavenges carbocations. | [3][9] |
| Dithiothreitol (DTT) | Met | 5% (w/v) | Reduces methionine sulfoxide that may form. | [9] |
Table 3: Illustrative Efficacy of Scavenger Cocktails for a Cysteine-Containing Peptide
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide Side-Product |
| 95% TFA / 5% H₂O | 75% | 25% |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90% | 10% |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95% | 5% |
| Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) | >98% | <2% |
Data is illustrative and based on literature reports for comparison.[9]
Mandatory Visualization
Caption: Workflow for Boc deprotection in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of 3-(Boc-Amino)-3-phenylpropionic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. 3-(Boc-Amino)-3-phenylpropionic acid, a β-amino acid derivative, is a particularly valuable building block in this regard. Its unique structure, featuring an additional carbon in the backbone, imparts significant advantages to the resulting peptidomimetics, including enhanced resistance to proteolytic degradation and the ability to adopt novel secondary structures.[1][2][3][4] These characteristics make peptidomimetics containing 3-amino-3-phenylpropionic acid promising candidates for the development of novel therapeutics targeting a range of biological pathways, including those mediated by G-protein coupled receptors (GPCRs).[5][6]
These application notes provide a comprehensive overview of the synthetic methodologies for incorporating this compound into peptidomimetics, along with detailed experimental protocols for both solid-phase and solution-phase synthesis.
Advantages of Incorporating 3-Amino-3-phenylpropionic Acid
The introduction of a β-amino acid like 3-amino-3-phenylpropionic acid into a peptide sequence can confer several beneficial properties:
-
Enhanced Proteolytic Stability: The altered peptide backbone is not recognized by many proteases, leading to a longer biological half-life.[1][3]
-
Structural Diversity: The presence of the β-amino acid can induce unique folding patterns and secondary structures, such as helices and turns, which can be crucial for target binding.
-
Improved Pharmacokinetic Properties: The modified structure can lead to improved bioavailability and metabolic profiles.[1]
-
Fine-Tuning of Biological Activity: The expanded chemical space allows for the precise modulation of a peptidomimetic's activity, selectivity, and potency.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of peptidomimetics. It is important to note that specific yields and activities will vary depending on the sequence, synthetic method, and biological target.
Table 1: Representative Yields for Peptidomimetic Synthesis
| Peptidomimetic Type | Synthesis Method | Key Building Block | Reported Yield (%) | Reference |
| Linear Dipeptide Analogue | Solid-Phase Peptide Synthesis | Polymer-bound Phenylalanine | 91-93 | [7] |
| Cyclic Depsipeptide (Sansalvamide) | Solid-Phase Peptide Synthesis | Polymer-bound Phenylalanine | 67 (overall) | [7] |
| (S)-β-phenylalanine | Biocatalytic Resolution | α-phenylalanine Isomerization | 72 | [1] |
| (R)-β-phenylalanine | Biocatalytic Resolution | β-Lactam Hydrolysis | 50 | [1] |
| Dipeptide | Solution-Phase Synthesis | N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methylphenylalanine | 50-73 | [8] |
Table 2: Examples of Biological Activity of Phenylalanine-Containing Peptidomimetics
| Peptidomimetic/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Schiff base derivative of β-phenylalanine | Antiproliferative activity in H69AR lung cancer cells | IC50 | Comparable to cisplatin | [9] |
| Peptidomimetics containing the tryptamine moiety (Compound Ih) | Inhibition of BEL-7402/5-FU cancer cell lines | IC50 | 4.88 ± 0.78 µg/mL | [10] |
| Peptidomimetics containing the tryptamine moiety (Compound Ij) | Inhibition of BEL-7402/5-FU cancer cell lines | IC50 | 6.60 ± 1.20 µg/mL | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Dipeptide-Mimetic
This protocol describes the manual solid-phase synthesis of a model dipeptide containing this compound using standard Boc chemistry.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-L-Alanine
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether
-
Cleavage cocktail (e.g., HF or a TFA/scavenger mixture)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
First Amino Acid Coupling (Boc-L-Alanine):
-
Dissolve Boc-L-Alanine (2-3 equivalents relative to resin substitution) in a minimal amount of DMF.
-
Activate the carboxylic acid by adding HBTU (2.9 equivalents) and HOBt (3 equivalents) and DIPEA (6 equivalents).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIPEA in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Second Amino Acid Coupling (this compound):
-
Repeat step 2 using this compound.
-
-
Final Boc Deprotection:
-
Repeat step 3.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Workflow for Solid-Phase Peptide Synthesis
A generalized workflow for Boc solid-phase peptide synthesis.
Protocol 2: Solution-Phase Synthesis of a Dipeptide-Mimetic
This protocol outlines the synthesis of a dipeptide-mimetic in solution, suitable for smaller sequences or fragment synthesis.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in ethyl acetate.
-
Stir the mixture at 0°C for 30 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Ala-OMe·HCl (1.2 equivalents) in ethyl acetate and add DIPEA (3 equivalents).
-
Add this solution to the activated amino acid mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup:
-
Wash the reaction mixture with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide-mimetic by flash column chromatography or recrystallization.
-
Application in Modulating Signaling Pathways
Peptidomimetics incorporating 3-amino-3-phenylpropionic acid are valuable tools for modulating biological signaling pathways, particularly those involving G-protein coupled receptors (GPCRs).[5][6] By mimicking or blocking the interactions of endogenous peptide ligands, these peptidomimetics can act as agonists or antagonists.
GPCR Signaling Pathway and Peptidomimetic Antagonism
Antagonistic action of a peptidomimetic on a GPCR pathway.
In the depicted pathway, the endogenous ligand binds to and activates the GPCR, leading to the activation of a G-protein, subsequent effector enzyme modulation, second messenger production, and ultimately, a cellular response. A peptidomimetic antagonist containing 3-amino-3-phenylpropionic acid can be designed to bind to the GPCR with high affinity but without inducing the conformational change necessary for G-protein activation, thereby blocking the downstream signaling cascade. This approach is highly valuable for developing therapeutics for diseases characterized by overactive signaling pathways.
References
- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of peptidomimetics containing the tryptamine moiety as a potential antitumor agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
Synthesis of β-Peptides with 3-(Boc-Amino)-3-phenylpropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of β-peptides incorporating the unnatural amino acid 3-(Boc-Amino)-3-phenylpropionic acid. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the amino group that can be removed under moderately acidic conditions.[1][2] The protocols outlined below are applicable to both solid-phase peptide synthesis (SPPS) and solution-phase synthesis methodologies.
The incorporation of β-amino acids, such as 3-amino-3-phenylpropionic acid, into peptide chains is a key strategy in the development of peptidomimetics. These modified peptides often exhibit enhanced proteolytic stability and unique conformational properties, making them valuable candidates for therapeutic applications.[3]
Overview of Synthesis Strategies
The synthesis of β-peptides using this compound can be approached through two primary methods: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
-
Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis, where the peptide is assembled on a solid resin support. The process involves sequential cycles of deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.[4][5]
-
Solution-Phase Synthesis: This classical method involves the coupling of amino acids in a suitable solvent. While it can be more labor-intensive for longer peptides, it offers flexibility and is well-suited for the synthesis of shorter peptides or peptide fragments.[6]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model β-Dipeptide
This protocol describes the manual synthesis of a model dipeptide, Boc-β-Ala-(β-Phe)-Resin, on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene), 100-200 mesh, 1% DVB
-
This compound
-
Boc-β-Alanine
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Cesium carbonate (Cs₂CO₃)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a peptide synthesis vessel.
-
Attachment of the First Amino Acid (Boc-β-Phe-OH):
-
Prepare the cesium salt of this compound by dissolving the amino acid in a 1:1 mixture of methanol and water, neutralizing with an aqueous solution of Cs₂CO₃ to pH 7.0, and then lyophilizing to dryness.
-
Suspend the swollen resin in DMF.
-
Add the prepared cesium salt of this compound (2.0 equivalents relative to resin loading capacity).
-
Heat the mixture at 50°C and shake for 24 hours.
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM. Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[7]
-
Filter and wash the resin with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DCM.
-
Wash the resin with DCM.
-
-
Coupling of the Second Amino Acid (Boc-β-Ala-OH):
-
In a separate vessel, pre-activate Boc-β-Alanine (3.0 equivalents) with DIC (3.0 equivalents) and HOBt (3.0 equivalents) in DMF for 20 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized resin.
-
Shake the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using the Kaiser test. If the test is positive, indicating incomplete coupling, repeat the coupling step.[5]
-
Wash the resin sequentially with DMF, DCM, and MeOH. Dry the resin under vacuum.
-
-
Cleavage from Resin:
-
The peptide can be cleaved from the Merrifield resin using anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures). [7]
-
Workflow for Solid-Phase β-Peptide Synthesis:
Caption: Workflow for the solid-phase synthesis of a β-dipeptide.
Solution-Phase Synthesis of a Model β-Dipeptide
This protocol describes the synthesis of Boc-β-Ala-(β-Phe)-OMe in solution.
Materials:
-
3-Amino-3-phenylpropionic acid methyl ester hydrochloride
-
Boc-β-Alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Reaction Setup:
-
Dissolve 3-Amino-3-phenylpropionic acid methyl ester hydrochloride (1.0 equivalent) in DCM.
-
Add NMM (1.1 equivalents) and stir for 10 minutes at room temperature.
-
Add Boc-β-Alanine (1.05 equivalents) and HOBt (1.1 equivalents).
-
Cool the reaction mixture to 0°C in an ice bath.
-
-
Coupling Reaction:
-
Add EDCI (1.2 equivalents) portion-wise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure dipeptide.
-
Workflow for Solution-Phase β-Peptide Synthesis:
Caption: Workflow for the solution-phase synthesis of a β-dipeptide.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of β-peptides incorporating this compound.
Table 1: Reaction Conditions and Yields for Model Dipeptide Synthesis
| Synthesis Method | Coupling Reagents | Solvent | Reaction Time | Crude Yield (%) | Purified Yield (%) |
| Solid-Phase | DIC / HOBt | DMF | 4 h | - | ~70-80* |
| Solution-Phase | EDCI / HOBt | DCM | 12 h | >90 | 85-95 |
*Yield is based on the initial loading of the first amino acid on the resin.
Table 2: Characterization Data for Boc-β-Ala-(β-Phe)-OMe
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.20 (m, 5H, Ar-H), 5.30 (m, 1H, CH-NH), 5.15 (br s, 1H, NH-Boc), 3.65 (s, 3H, OCH₃), 3.30 (m, 2H, CH₂-NH), 2.70 (d, J=6.8 Hz, 2H, CH₂-CO), 1.42 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 172.1, 155.8, 142.5, 128.7, 127.6, 126.5, 79.5, 51.8, 50.2, 40.1, 37.2, 28.4 |
| Mass Spec. (ESI+) | m/z: 373.19 [M+Na]⁺ |
Applications in Drug Development
The synthesis of β-peptides containing 3-amino-3-phenylpropionic acid is of significant interest to the pharmaceutical industry. These peptidomimetics can serve as:
-
Protease Inhibitors: The altered backbone structure can confer resistance to enzymatic degradation, leading to longer in vivo half-lives.
-
Antimicrobial Agents: β-peptides can adopt stable helical structures that mimic the mechanism of action of natural antimicrobial peptides.
-
Scaffolds for Drug Design: The predictable secondary structures of β-peptides make them excellent scaffolds for presenting functional groups in a defined spatial orientation to interact with biological targets.
The protocols and data presented here provide a foundation for researchers to synthesize and explore the potential of these novel β-peptides in various therapeutic areas.
References
- 1. Solid Phase Synthesis of beta-Peptoids: N-Substituted beta-Aminopropionic Acid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. peptide.com [peptide.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. ejbiotechnology.info [ejbiotechnology.info]
Application Notes and Protocols for the Cleavage of Peptides Containing 3-(Boc-Amino)-3-phenylpropionic Acid from Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as 3-(Boc-Amino)-3-phenylpropionic acid (a β-amino acid), into peptide sequences is a critical strategy in modern drug discovery. These modifications can enhance proteolytic stability, improve pharmacokinetic profiles, and induce specific secondary structures. The successful synthesis of such peptides via solid-phase peptide synthesis (SPPS) culminates in the crucial step of cleaving the peptide from the solid support and removing side-chain protecting groups. This document provides detailed application notes and protocols for the efficient cleavage of peptides containing this compound from various resins commonly used in Boc-SPPS.
The final cleavage in Boc-based SPPS is typically achieved using strong acids. The choice of the specific acid and the composition of the "cleavage cocktail" are determined by the resin type and the presence of sensitive amino acid residues in the peptide sequence.[1] During cleavage, reactive cationic species are generated from the protecting groups and the resin linker, which can lead to undesired side reactions with nucleophilic amino acid side chains like those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] To mitigate these side reactions, scavengers are added to the cleavage cocktail to trap these reactive species.[2]
Core Concepts and Considerations
The presence of a β-amino acid such as this compound does not fundamentally alter the chemistry of acid-catalyzed cleavage from the resin. However, steric hindrance around the β-amino acid may influence the kinetics of the cleavage reaction. It is also important to consider potential side reactions that may be specific to the structure of the incorporated non-natural amino acid, although for 3-amino-3-phenylpropionic acid, significant unique side reactions during cleavage are not commonly reported. Standard side reactions associated with Boc-SPPS, such as aspartimide formation, should be monitored.[3]
Logical Workflow for Peptide Cleavage
The general workflow for the cleavage of a peptide from the resin in Boc-SPPS involves several key stages, from the preparation of the peptide-resin to the final isolation of the crude peptide.
Caption: General workflow for peptide cleavage from resin.
Data Presentation: Cleavage Efficiency and Purity
The following tables provide illustrative quantitative data for the cleavage of a model peptide containing 3-amino-3-phenylpropionic acid from different resins using various cleavage cocktails. The data presented are representative of typical outcomes and are intended for comparative purposes. Actual results will be sequence-dependent.
Table 1: Cleavage Efficiency from Different Resins
| Resin Type | Cleavage Cocktail | Reaction Time (hours) | Temperature (°C) | Estimated Cleavage Yield (%) | Estimated Crude Purity (%) |
| Merrifield | HF/Anisole (9:1) | 1 | 0 | > 90 | ~85 |
| PAM | HF/Anisole (9:1) | 1 | 0 | > 95 | ~90 |
| MBHA | TFMSA/TFA/m-cresol | 2 | 0 | > 85 | ~80 |
| BHA | TFMSA/TFA/m-cresol | 2 | 0 | > 85 | ~80 |
Table 2: Comparison of Cleavage Cocktails for a Model Peptide on PAM Resin
| Cleavage Cocktail Composition | Key Scavengers | Target Residues for Protection | Estimated Cleavage Yield (%) | Estimated Crude Purity (%) |
| HF/Anisole (9:1) | Anisole | General | > 95 | ~90 |
| HF/p-cresol (9:1) | p-cresol | Tyr | > 95 | ~90 |
| TFMSA/TFA/m-cresol/DMS (1:6:1:2) | m-cresol, DMS | General, Met | > 90 | ~85 |
| TMSOTf/TFA/m-cresol (2:7:1) | m-cresol | General | > 90 | ~85 |
Experimental Protocols
Safety Precautions: Strong acids such as HF, TFMSA, and TMSOTf are extremely corrosive and toxic. All cleavage procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Anhydrous HF requires a specialized apparatus.
Protocol 1: HF Cleavage from Merrifield or PAM Resin
This is a common and effective method for cleaving peptides from benzyl ester-linked resins.
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (or other appropriate scavengers)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger(s). For a general-purpose cleavage, add anisole (1.0 mL per gram of resin).
-
Securely cap the reaction vessel and cool it in a dry ice/acetone bath for at least 5 minutes.
-
Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen gas.
-
Once all HF is removed, carefully uncap the reaction vessel.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration and wash with additional cold diethyl ether.
-
Dry the crude peptide under vacuum.
Protocol 2: TFMSA Cleavage from MBHA or BHA Resin
Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can be used as an alternative to HF and does not require a specialized apparatus.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
m-cresol (or other appropriate scavengers)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Add the appropriate scavenger(s) (e.g., m-cresol, 10% v/v).
-
Add TFA (e.g., 1 mL) to swell the resin and stir for 15-30 minutes at room temperature.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add TFMSA (e.g., 0.2 mL) to the stirred mixture.
-
Continue stirring at 0°C for 1.5-2 hours.
-
Precipitate the peptide by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the crude peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Protocol 3: General TFA Cleavage Cocktail for Acid-Labile Resins
For peptides synthesized on highly acid-labile resins, a TFA-based cocktail can be sufficient for cleavage. This is more common in Fmoc-SPPS but can be applicable in some Boc-SPPS strategies with specific linkers.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Prepare fresh.
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and add to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
Signaling Pathways and Logical Relationships
The selection of the appropriate cleavage protocol is a decision-making process based on the specifics of the synthesized peptide and the resin used.
Caption: Decision pathway for selecting a cleavage protocol.
References
Application Notes and Protocols for HPLC Purification of Peptides Synthesized with 3-(Boc-Amino)-3-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 3-(Boc-Amino)-3-phenylpropionic acid, into peptide sequences is a powerful strategy in drug discovery to enhance proteolytic stability, modulate conformation, and improve biological activity. The presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the phenyl ring on the β-amino acid presents unique challenges during purification. These structural features significantly increase the hydrophobicity of the resulting peptide, necessitating specialized purification protocols.
This document provides detailed application notes and experimental protocols for the successful purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined below are designed to achieve high purity of the target peptide, suitable for a range of downstream applications including in vitro and in vivo studies.
Key Considerations for Purification
The presence of the this compound residue imparts significant hydrophobicity to the peptide. This leads to longer retention times on RP-HPLC columns compared to peptides composed solely of natural amino acids.[1][2] The primary challenges are achieving high-resolution separation from closely eluting impurities and ensuring the solubility of the crude peptide in the initial mobile phase.[1]
-
Increased Hydrophobicity: The Boc group and the phenyl ring dramatically increase the peptide's hydrophobicity, requiring stronger organic solvent concentrations for elution.
-
Solubility: Crude peptides containing this modification may exhibit poor solubility in highly aqueous mobile phases.[1] Proper sample preparation is crucial to prevent precipitation on the column.
-
Boc Group Stability: The Boc protecting group is labile under strongly acidic conditions. While standard RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA) are generally compatible for purification with the Boc group intact, prolonged exposure or higher acid concentrations can lead to its cleavage.[1]
Experimental Protocols
Protocol 1: Purification of Peptides with the Boc Group Intact
This protocol is designed for the purification of peptides where the Boc group on the 3-amino-3-phenylpropionic acid residue is intended to be retained for subsequent synthetic steps or as part of the final molecule.
1. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of a strong organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Once fully dissolved, dilute the sample with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to ensure miscibility and prevent precipitation upon injection.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Column:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, UV detector, and fraction collector.
-
Column: A C8 or C18 reversed-phase column is generally suitable. For highly hydrophobic peptides, a C4 column may provide better resolution and recovery.[1][3] A wide-pore (300 Å) column is recommended for peptides.[4]
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[4][5][]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[4][5][]
4. HPLC Gradient and Conditions:
-
Flow Rate: Dependent on the column dimensions (e.g., 10-20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor at 220 nm for the peptide backbone and 280 nm if the peptide contains aromatic amino acids like Tryptophan or Tyrosine.[1]
-
Gradient: A shallow gradient is often required to resolve closely eluting impurities.[1] An initial screening gradient of 30-80% B over 30 minutes can be a good starting point. This should be optimized based on the retention time of the target peptide.
5. Fraction Collection and Analysis:
-
Collect fractions across the main peak(s).
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Confirm the identity and the presence of the intact Boc group by mass spectrometry.
-
Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide.
Protocol 2: On-Column Boc Deprotection and Purification
This protocol is suitable for situations where the final desired peptide does not require the Boc protecting group. The acidic conditions of the mobile phase can be utilized to facilitate the removal of the Boc group during the purification run.
1. Sample Preparation:
-
Follow the same procedure as in Protocol 1.
2. HPLC System and Column:
-
Use the same system and column setup as in Protocol 1.
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
4. HPLC Gradient and Conditions:
-
The gradient will likely need to be adjusted to a lower organic solvent percentage compared to Protocol 1, as the deprotected peptide will be less hydrophobic. A starting gradient of 20-70% B over 30 minutes is recommended.
5. Fraction Collection and Analysis:
-
Collect fractions and analyze for purity by analytical RP-HPLC.
-
Confirm the identity and complete removal of the Boc group by mass spectrometry.
-
Pool the pure fractions and lyophilize.
Data Presentation
The following tables provide illustrative data for the purification of a model peptide containing one this compound residue.
Table 1: HPLC Columns and Initial Screening Gradients
| Column Type | Dimensions | Particle Size | Pore Size | Initial Gradient (%B in 30 min) | Expected Retention Time (min) |
| C18 | 21.2 x 250 mm | 10 µm | 300 Å | 30-80% | 18-22 |
| C8 | 21.2 x 250 mm | 10 µm | 300 Å | 25-75% | 16-20 |
| C4 | 21.2 x 250 mm | 10 µm | 300 Å | 20-70% | 14-18 |
Table 2: Illustrative Purification Data for a Model Peptide
| Parameter | Crude Peptide | Purified (Boc-Protected) | Purified (Deprotected) |
| Purity (by Analytical HPLC) | ~45% | >98% | >99% |
| Yield | - | ~30% | ~35% |
| Observed Mass (m/z) | [M+H]+ and impurities | [M+H]+ | [M-Boc+H]+ |
| Retention Time (Analytical C18) | Broad peak at 15 min | Sharp peak at 17 min | Sharp peak at 12 min |
Visualization of Workflows
Caption: Workflow for peptide synthesis and HPLC purification.
Caption: Logical workflow for HPLC purification and analysis.
Conclusion
The successful purification of peptides synthesized with this compound is readily achievable by RP-HPLC with careful consideration of the peptide's increased hydrophobicity and solubility.[1] The choice of column and the optimization of the HPLC gradient are critical to achieving high purity and yield. The protocols provided here serve as a robust starting point for developing a purification method for these challenging but valuable molecules. Subsequent analysis by mass spectrometry is essential to confirm the identity and integrity of the final purified peptide.
References
Application Notes and Protocols: The Role of 3-(Boc-Amino)-3-phenylpropionic Acid in the Synthesis of Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-Amino)-3-phenylpropionic acid, a protected form of the β-amino acid 3-amino-3-phenylpropionic acid, is a critical chiral building block in the synthesis of a variety of organic molecules, including peptidomimetics and pharmacologically active compounds.[1] Its unique structural features, including the presence of a phenyl group and the tert-butyloxycarbonyl (Boc) protecting group, make it a versatile starting material for the development of novel therapeutics. The Boc group provides stability during synthetic transformations and can be easily removed under acidic conditions, allowing for further functionalization of the amino group. This document provides detailed application notes and protocols for the use of this compound in the synthesis of neuroprotective agents, with a focus on baicalein derivatives that have shown promising activity.
Application in the Synthesis of Neuroprotective Baicalein Derivatives
Recent studies have demonstrated that conjugating amino acids to natural flavonoids, such as baicalein, can enhance their neuroprotective properties. Baicalein, a flavonoid found in the roots of Scutellaria baicalensis, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is sometimes limited by poor bioavailability. Derivatization with amino acids, facilitated by precursors like this compound, can improve these characteristics.
A notable application involves the synthesis of baicalein-amino acid conjugates, where the amino acid moiety is attached to one of the hydroxyl groups of baicalein. This modification has been shown to yield compounds with potent neuroprotective activity against oxidative stress-induced neuronal cell death.
Quantitative Data Summary
The neuroprotective effects of various baicalein derivatives synthesized from Boc-protected amino acids have been quantified, primarily through the determination of their 50% effective concentration (EC₅₀) in protecting neuronal cells from induced neurotoxicity. The following table summarizes the EC₅₀ values for a selection of these compounds against tert-butyl hydroperoxide-induced neurotoxicity in SH-SY5Y cells.
| Compound | Amino Acid Moiety | Protecting Group | EC₅₀ (µM)[2] |
| Baicalein | - | - | 24.77 |
| Edaravone (Positive Control) | - | - | 5.62 |
| Compound 5 | Boc-β-Alanine | Boc | >50 |
| Compound 6 | Boc-Glycine | Boc | 11.25 |
| Compound 8 | Cbz-L-Phenylalanine | Cbz | 4.31 |
| Compound 11 | Boc-L-Phenylalanine | Boc | 15.32 |
| Compound 15 | Boc-L-Tryptophan | Boc | 10.17 |
Note: Lower EC₅₀ values indicate higher neuroprotective potency.
Experimental Protocols
This section provides detailed protocols for the synthesis of neuroprotective baicalein derivatives using this compound and the subsequent evaluation of their neuroprotective activity.
Protocol 1: Synthesis of Baicalein-Amino Acid Conjugates via Steglich Esterification
This protocol describes the coupling of a Boc-protected amino acid, such as this compound, to baicalein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents.
Materials:
-
Baicalein
-
Boc-protected amino acid (e.g., this compound)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, petroleum ether)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve baicalein (1 equivalent) and the Boc-protected amino acid (1.2 equivalents) in a mixture of anhydrous DCM and anhydrous DMF.
-
Addition of Coupling Agents: To the stirred solution, add DMAP (0.2 equivalents) followed by the portion-wise addition of EDCI (1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (baicalein) is consumed.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure baicalein-amino acid conjugate.
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Evaluation of Neuroprotective Activity (MTT Assay)
This protocol outlines the procedure for assessing the neuroprotective effect of the synthesized compounds against oxidative stress-induced cell death in the SH-SY5Y human neuroblastoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Synthesized baicalein-amino acid conjugates
-
tert-butyl hydroperoxide (t-BHP) or another neurotoxic agent
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds and the positive control (e.g., Edaravone) in cell culture medium.
-
After 24 hours of cell seeding, replace the medium with fresh medium containing the different concentrations of the test compounds.
-
Incubate the cells with the compounds for a predetermined period (e.g., 2 hours).
-
-
Induction of Neurotoxicity:
-
Following the pre-treatment period, add the neurotoxic agent (e.g., t-BHP at a final concentration of 50 µM) to the wells (except for the control group).
-
Incubate the cells for another 24 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the cell viability as a percentage of the control group (untreated, non-toxin-exposed cells).
-
Plot the cell viability against the compound concentration and determine the EC₅₀ value, which is the concentration of the compound that provides 50% protection against the neurotoxic insult.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of baicalein and its derivatives are attributed to their ability to modulate multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis. While the precise mechanisms for the amino acid conjugates are still under investigation, the known pathways for baicalein provide a strong foundation for understanding their action.
Key Neuroprotective Signaling Pathways
-
Keap1/Nrf2/HO-1 Pathway: Baicalein is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[1] Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This pathway is a primary defense mechanism against oxidative damage.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a crucial cell survival pathway.[1][3] Activation of this pathway by baicalein can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. Baicalein and its derivatives can suppress the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines and mediators that contribute to neuronal damage.[4][5]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in both cell survival and apoptosis. Baicalein has been shown to modulate MAPK signaling, which can contribute to its neuroprotective effects.[4][5]
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis and neuroprotective evaluation of baicalein conjugates.
Neuroprotective Signaling Pathway of Baicalein Derivatives
Caption: Key signaling pathways modulated by baicalein derivatives for neuroprotection.
References
Application Notes and Protocols: 3-(Boc-Amino)-3-phenylpropionic Acid in Foldamer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foldamers, synthetic oligomers with a propensity to adopt well-defined secondary structures, are at the forefront of biomimetic chemistry and drug discovery. Their ability to mimic protein secondary structures, such as α-helices and β-sheets, makes them powerful tools for modulating protein-protein interactions (PPIs), which are implicated in numerous diseases. 3-(Boc-Amino)-3-phenylpropionic acid, a protected form of β-homophenylalanine, is a key building block in the synthesis of β-peptide and α/β-peptide foldamers. The presence of the phenyl group provides opportunities for π-π stacking interactions, contributing to the stability of the folded structures, while the β-amino acid backbone imparts resistance to proteolytic degradation.
These application notes provide an overview of the utility of this compound in creating foldamers designed to target critical PPIs in cancer signaling pathways, specifically the p53-MDM2 and Bcl-2 family interactions. Detailed protocols for the synthesis and characterization of these foldamers are also presented.
Application 1: Inhibition of the p53-MDM2 Interaction
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2, which binds to the N-terminal transactivation domain of p53, promoting its degradation.[1] Inhibition of the p53-MDM2 interaction is a promising strategy for cancer therapy. Foldamers incorporating 3-phenyl-β-alanine residues can be designed to mimic the α-helical domain of p53 that binds to MDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressive functions.
Logical Workflow for p53-MDM2 Inhibition
Caption: Workflow of p53-MDM2 inhibition by a β-peptide foldamer.
Application 2: Targeting Bcl-2 Family Proteins
The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death).[2] Anti-apoptotic members, such as Bcl-xL and Mcl-1, are often overexpressed in cancer cells, promoting their survival.[3] These proteins function by sequestering pro-apoptotic BH3-only proteins. Foldamers containing 3-phenyl-β-alanine can be designed as BH3 mimetics to bind to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins and inducing apoptosis in cancer cells.
Signaling Pathway for Bcl-2 Family Inhibition
Caption: Inhibition of anti-apoptotic Bcl-2 proteins by a BH3-mimetic foldamer.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a β-Peptide Foldamer
This protocol describes the manual solid-phase synthesis of a model hexameric β-peptide containing 3-amino-3-phenylpropionic acid using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Acetonitrile (ACN)
-
Diethyl ether
-
Kaiser test kit
Experimental Workflow:
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes, followed by washing with DMF.
-
Fmoc Deprotection (for the first amino acid if using Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Boc-Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Chain Elongation: Repeat steps for Boc deprotection and coupling for each subsequent amino acid in the sequence.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, isopropanol, and DMF. Neutralize with 10% DIPEA in DMF.
-
-
Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the foldamer by mass spectrometry and characterize its secondary structure using NMR and Circular Dichroism (CD) spectroscopy.
Protocol 2: Characterization of Foldamer Secondary Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified foldamer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or a mixture).
-
Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY).
-
Analyze the chemical shifts of amide protons and the presence of medium-range NOEs (Nuclear Overhauser Effects) between non-adjacent residues to identify helical structures. For β-peptides, NOEs between the α-CH of residue i and the NH of residue i+2 or i+3 are indicative of helical conformations.
Circular Dichroism (CD) Spectroscopy:
-
Dissolve the foldamer in a suitable solvent (e.g., methanol, acetonitrile).
-
Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
The shape and intensity of the CD spectrum can provide qualitative information about the secondary structure. For example, β-peptides forming a 14-helix often exhibit a characteristic CD spectrum with a maximum around 215 nm.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of β-peptide foldamers containing 3-phenyl-β-alanine.
Table 1: Solid-Phase Synthesis Parameters
| Parameter | Typical Value/Range | Reference |
| Resin Loading | 0.4 - 0.8 mmol/g | [4] |
| Amino Acid Equivalents | 3 - 5 eq. | [5] |
| Coupling Reagent Equivalents | 3 - 5 eq. | [5] |
| Coupling Time | 2 - 4 hours | [6] |
| Deprotection Time (Boc) | 20 - 30 minutes | [7] |
| Overall Yield (crude) | 60 - 80% | [8] |
| Overall Yield (purified) | 15 - 30% | [8] |
Table 2: Spectroscopic Characterization Data for a Model Hexa-β-peptide
| Technique | Parameter | Typical Value/Observation | Reference |
| Mass Spectrometry | [M+H]⁺ | Calculated vs. Observed (within 0.5 Da) | General Practice |
| ¹H NMR | Amide Proton Chemical Shifts | Downfield shifted ( > 7.5 ppm in CDCl₃) | [9][10] |
| NOE contacts | i(αH) to i+2(NH), i(αH) to i+3(NH) | [9][11] | |
| CD Spectroscopy | λmax (in Methanol) | ~215 nm | [12][13] |
| Mean Residue Ellipticity | Varies with sequence and length | [12] |
Conclusion
This compound is a versatile and valuable building block for the construction of β-peptide and α/β-peptide foldamers. These synthetic oligomers offer significant potential in drug discovery due to their ability to mimic protein secondary structures and their inherent resistance to proteolysis. The protocols and data presented here provide a foundation for researchers to design, synthesize, and characterize novel foldamers targeting a range of protein-protein interactions implicated in disease. The continued exploration of foldamers derived from this and other unnatural amino acids promises to expand the toolkit of chemical biologists and drug development professionals.
References
- 1. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological manipulation of Bcl-2 family members to control cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-guided rational design of α/β-peptide foldamers with high affinity for BCL-2 family prosurvival proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy [etd.iisc.ac.in]
- 10. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 11. researchgate.net [researchgate.net]
- 12. The Diverse World of Foldamers: Endless Possibilities of Self-Assembly | MDPI [mdpi.com]
- 13. BJOC - Search Results [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Conformationally Constrained Peptides with β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of conformationally constrained peptides incorporating β-amino acids. The inclusion of β-amino acids offers a powerful strategy to develop peptidomimetics with enhanced proteolytic stability and well-defined secondary structures, making them promising candidates for therapeutic and research applications.
Introduction to β-Amino Acid-Containing Peptides
Peptides composed of or containing β-amino acids, often referred to as β-peptides, are structural analogues of natural α-peptides. The additional carbon atom in the backbone of β-amino acids imparts unique conformational properties, leading to the formation of stable secondary structures such as helices, turns, and sheets.[1] A key advantage of incorporating β-amino acids is the remarkable resistance of the resulting peptides to enzymatic degradation by proteases, a major hurdle in the therapeutic development of conventional peptides.[2][3] This enhanced stability, coupled with the ability to mimic the topology of bioactive α-peptides, makes β-peptides attractive scaffolds for drug discovery.[4][5] Applications of these peptides are diverse, ranging from antimicrobial agents to inhibitors of protein-protein interactions.[5][6]
Design Strategies for Bioactive β-Peptides
Several strategies have been successfully employed to design bioactive peptides incorporating β-amino acids:
-
Direct Conversion: Replacing α-amino acids with their β-amino acid counterparts in a known bioactive peptide sequence.[4]
-
Side Chain Placement: Strategically positioning side chains on the β-peptide scaffold to mimic the spatial arrangement of critical residues in a target-binding α-peptide.[4]
-
Scaffold Grafting: Grafting essential pharmacophoric side chains onto a stable β-peptide secondary structure, such as a β-hairpin.[4][7] This approach is particularly useful for mimicking protein epitopes involved in molecular recognition.[8][9]
Synthesis of Peptides with β-Amino Acids
The synthesis of peptides containing β-amino acids can be accomplished through both solution-phase and solid-phase peptide synthesis (SPPS) methods.[10][11] However, SPPS using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common and efficient approach for preparing these peptides.[4][12]
Key Considerations for Synthesis:
-
Resin Choice: The selection of the solid support depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, 2-chlorotrityl chloride resin or Wang resin is suitable. For a C-terminal amide, Rink amide resin is commonly used.[13][14]
-
Coupling Reagents: Due to the potential for steric hindrance, especially with β-substituted β-amino acids, robust coupling reagents are recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) are effective.[15]
-
Microwave-Assisted Synthesis: The use of controlled microwave heating can significantly accelerate coupling and deprotection steps, leading to higher purity and yield of the final peptide in a shorter time frame.[16]
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Synthesis of a β-Amino Acid-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing β-amino acids on a 0.1 mmol scale using Rink Amide resin.
1. Resin Preparation:
- Weigh 200-300 mg of Rink Amide resin (loading ~0.4-0.6 mmol/g) into a peptide synthesis vessel.
- Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for at least 1 hour with gentle agitation.[14]
- Drain the DMF and wash the resin three times with 5 mL of DMF.
2. Initial Fmoc Deprotection:
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 3 minutes, then drain.
- Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[15]
3. Amino Acid Coupling (First β-Amino Acid):
- In a separate vial, dissolve the Fmoc-protected β-amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 3 mL of DMF.
- Add DIEA (0.8 mmol, 8 eq) to the mixture and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
- Once the coupling is complete (negative Kaiser test, yellow beads), wash the resin with DMF (5 x 5 mL).
4. Iterative Cycles:
- Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent α- and β-amino acid in the sequence.
5. Final Deprotection and Cleavage:
- After the final amino acid coupling, perform a final Fmoc deprotection as described in Step 2.
- Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
- Prepare a cleavage cocktail of trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
- Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[15]
- Filter the resin and collect the filtrate.
6. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Characterization of Conformationally Constrained Peptides
The conformational properties of β-amino acid-containing peptides can be investigated using various spectroscopic techniques.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the secondary structure of peptides in solution.
1. Sample Preparation:
- Dissolve the purified, lyophilized peptide in an appropriate solvent (e.g., methanol, water, or buffer) to a final concentration of 50-100 µM.
- Use a quartz cuvette with a path length of 1 mm.
2. Data Acquisition:
- Record CD spectra at a controlled temperature (e.g., 25 °C) over a wavelength range of 190-260 nm.
- Acquire data with a step size of 1 nm and an appropriate integration time.
- Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.
3. Data Analysis:
- The shape and magnitude of the CD spectrum provide information about the peptide's secondary structure. For example, β-hairpin structures often exhibit a positive band around 205-215 nm and a negative band around 220-230 nm.[17] However, the interpretation of CD spectra for β-peptides can be complex and may require comparison with computational models.[18]
Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.
1. Sample Preparation:
- Dissolve the purified peptide in a deuterated solvent (e.g., CD3OH, D2O, or DMSO-d6) to a concentration of 1-5 mM.
2. Data Acquisition:
- Acquire a series of one- and two-dimensional NMR spectra, including:
- 1D ¹H NMR: To observe the overall complexity and dispersion of proton signals.
- 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[19][20]
- 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for molecules with intermediate correlation times.
3. Structure Calculation:
- Assign all proton resonances using the TOCSY and NOESY spectra.
- Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.
- Use molecular dynamics and simulated annealing protocols with the experimental restraints to generate a family of low-energy structures.[21][22] The resulting ensemble of structures represents the solution conformation of the peptide.
Applications and Biological Activity
Peptides containing β-amino acids have shown promise in a variety of therapeutic areas due to their enhanced stability and ability to adopt specific conformations.
Antimicrobial Activity
Many β-peptides have been designed to mimic the amphipathic structures of natural antimicrobial peptides. Their ability to disrupt bacterial membranes leads to potent antimicrobial activity.[5]
Inhibition of Protein-Protein Interactions (PPIs)
The well-defined and stable secondary structures of β-peptides make them excellent scaffolds for mimicking α-helical or β-strand epitopes involved in PPIs. A notable example is the design of β-hairpin peptidomimetics that inhibit the interaction between p53 and its negative regulator HDM2, a key target in cancer therapy.[7][8]
Receptor Antagonism
β-Hairpin mimetics have been developed as potent antagonists for chemokine receptors like CXCR4, which is involved in HIV-1 entry and cancer metastasis.[8][9]
Quantitative Data Summary
The following tables summarize representative quantitative data for the biological activity and proteolytic stability of peptides containing β-amino acids.
Table 1: Biological Activity of β-Amino Acid-Containing Peptides
| Peptide/Peptidomimetic | Target | Biological Activity | IC₅₀ / MIC | Reference |
| β-Hairpin Mimetic of p53 | HDM2 | Inhibition of p53-HDM2 interaction | Low µM range | [7][8] |
| POL3026 (β-Hairpin) | CXCR4 | CXCR4 Antagonist | 1.1 nM | [8][9] |
| Amphipathic β-Peptide | Bacterial Membrane | Antimicrobial | 4-16 µg/mL | [5] |
| Somatostatin Analogue | Somatostatin Receptors | Agonist | Low nM range | [4] |
Table 2: Proteolytic Stability of Peptides
| Peptide Type | Enzyme(s) | Incubation Time | Degradation | Reference |
| α-Peptide (Control) | Various proteases | < 1 hour | Complete | [3] |
| β-Peptide | Various proteases | 48 hours | No degradation | [3] |
| α,β-Peptide | Trypsin, Chymotrypsin | 36 hours | No degradation | [5] |
| β-Peptide with α-fluoro substitution | Various proteases | Not specified | Resilient to proteolysis | [2] |
Visualizations
Experimental Workflow for SPPS
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Logical Relationship of β-Peptide Design and Application
Caption: Design strategies leading to key properties and applications.
Signaling Pathway Inhibition Example: p53-HDM2 Interaction
Caption: Inhibition of the p53-HDM2 interaction by a β-peptide.
References
- 1. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 2. Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 4. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Beta-hairpin peptidomimetics: design, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of beta,beta-turns and unordered conformations in polypeptide chains by vacuum ultraviolet circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Circular dichroism spectra of beta-peptides: sensitivity to molecular structure and effects of motional averaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.uzh.ch [chem.uzh.ch]
- 21. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iris.cnr.it [iris.cnr.it]
Troubleshooting & Optimization
Technical Support Center: 3-(Boc-Amino)-3-phenylpropionic acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the coupling of 3-(Boc-Amino)-3-phenylpropionic acid.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low coupling yield with this compound using standard coupling reagents like DCC or EDC?
A1: Low coupling yields with this compound are often due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl group on the beta-carbon, physically obstructs the approach of the coupling reagents and the amine component. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often not potent enough to overcome this steric barrier, leading to slow reaction rates and incomplete coupling.
Q2: Which coupling reagents are recommended for improving the yield with this hindered amino acid?
A2: For sterically hindered amino acids like this compound, more powerful onium salt-based coupling reagents are recommended. These include:
-
Uronium/Aminium Salts: HATU, HBTU, and COMU are highly effective. HATU is known for its high reactivity and speed, while COMU offers high efficiency with a better safety profile.
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices, particularly for minimizing the risk of racemization.
Q3: What is racemization and how can I minimize it during the coupling of this compound?
A3: Racemization is the loss of stereochemical purity at the chiral center of the amino acid. The activated carboxylic acid is susceptible to deprotonation by a base, which can lead to a loss of its original stereochemistry. To minimize racemization:
-
Choose the right reagent: Reagents containing a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, such as HATU, are particularly effective at suppressing racemization.
-
Control the temperature: Running the reaction at a lower temperature (e.g., 0°C) after the initial activation can help reduce racemization, though it may slow down the reaction.
-
Limit pre-activation time: Do not allow the amino acid to sit in its activated state for an extended period before adding the amine component. In-situ activation is often preferred.
Q4: Can the choice of base and solvent impact the coupling efficiency?
A4: Absolutely. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is preferred to minimize side reactions. Ensure you are using an adequate amount of base (typically 2-4 equivalents) to neutralize the reaction mixture. The most common and effective solvent for these coupling reactions is N,N-Dimethylformamide (DMF).
Troubleshooting Guide
Problem: Low or Incomplete Coupling (e.g., Positive Kaiser Test in Solid-Phase Synthesis)
Below is a systematic workflow to troubleshoot and resolve low coupling yields.
Data Presentation
The following table summarizes the general performance of various coupling reagents in the context of sterically hindered amino acid couplings. While this data is not specific to this compound, it provides a strong comparative basis for reagent selection.
| Coupling Reagent | Typical Yield (%) | Purity (%) | Typical Reaction Time (hours) | Racemization Risk | Key Advantages & Disadvantages |
| HATU | 95-99 | >98 | 1-2 | Very Low | Advantages: High reactivity, low racemization, effective for hindered amino acids.[1][2] Disadvantages: Higher cost.[1] |
| HBTU | 90-95 | >95 | 2-4 | Low | Advantages: Good balance of reactivity and cost.[1][2] Disadvantages: Can be less effective than HATU in preventing racemization.[1] |
| PyBOP | 90-96 | >95 | 2-4 | Low | Advantages: High efficiency, avoids carcinogenic byproducts associated with BOP.[1] Disadvantages: May be less effective than HATU for highly hindered couplings.[1] |
| COMU | 95-99 | >98 | 1-2 | Very Low | Advantages: High efficiency, safer (not based on explosive HOBt/HOAt), good solubility.[3] Disadvantages: Higher cost. |
| EDC/HOBt | 85-92 | >95 | 4-8 | Low-Moderate | Advantages: Cost-effective, water-soluble byproducts are easily removed.[1] Disadvantages: Lower reactivity, longer reaction times.[1] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol outlines a manual Boc-SPPS cycle for coupling this compound to a resin-bound amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
Procedure:
-
Resin Preparation: Ensure the peptide-resin with the deprotected N-terminal amine is swelled in a suitable solvent like DMF in a reaction vessel.
-
Reagent Preparation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution.[4] Allow this mixture to pre-activate for 5-10 minutes at room temperature.[4]
-
Coupling: Add the pre-activated amino acid solution to the drained resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. For challenging couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).[5]
Protocol 2: Solution-Phase Synthesis of a Dipeptide
This protocol describes the synthesis of a dipeptide using this compound and an amino acid methyl ester (e.g., H-Ala-OMe·HCl) with TBTU/HOBt.
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Activation of Carboxylic Acid: In a flask, dissolve this compound (1 mmol), TBTU (1.1 mmol), and HOBt (1.1 mmol) in ethyl acetate (10 mL). Stir the mixture for 10 minutes at room temperature.[5]
-
Preparation of Amine Component: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.2 mmol) in ethyl acetate (10 mL) and add DIPEA (3 mmol) to generate the free amine.[5]
-
Coupling Reaction: Add the free amine solution to the activated this compound solution. Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).
-
Workup: Wash the reaction mixture sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).[5]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure dipeptide.[5]
References
minimizing racemization of 3-(Boc-Amino)-3-phenylpropionic acid during coupling
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the coupling of 3-(Boc-Amino)-3-phenylpropionic acid, with a focus on minimizing racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when coupling this compound?
A1: Racemization is the loss of stereochemical integrity at a chiral center, in this case, the carbon atom to which the amino and phenyl groups are attached. This results in the conversion of a single enantiomer (e.g., the pure L-form) into a mixture of both L- and D-enantiomers. The biological activity of a peptide or small molecule therapeutic is highly dependent on its specific three-dimensional structure. The incorporation of the incorrect D-enantiomer can lead to a significant reduction or complete loss of biological activity, and these resulting diastereomeric impurities can be very difficult to separate during purification.
Q2: What is the primary mechanism of racemization for Boc-protected β-amino acids like this compound during coupling?
A2: While the classic mechanism for α-amino acids involves the formation of a 5(4H)-oxazolone intermediate, the pathway for β-amino acids is slightly different but follows a similar principle of increasing the acidity of the α-proton upon carboxyl activation. The activation of the carboxylic acid group by a coupling reagent makes the adjacent α-proton susceptible to abstraction by a base. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reaction with the amine component can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers.
Q3: Are certain coupling conditions more likely to cause racemization of this compound?
A3: Yes, several factors significantly influence the extent of racemization. These include the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the solvent. Highly activating coupling reagents, strong and non-hindered bases, and elevated temperatures generally increase the risk of racemization.
Q4: Which coupling reagents are recommended to minimize racemization for this specific amino acid?
A4: Modern uronium/aminium and phosphonium salt reagents are generally preferred over carbodiimides used alone. Reagents such as HATU , COMU , and DEPBT have been shown to be highly efficient and result in low levels of racemization for sensitive amino acids.[1][2][3] When using carbodiimides like DIC, the addition of racemization-suppressing additives such as OxymaPure or HOAt is crucial.[4]
Troubleshooting Guide: Minimizing Racemization
This guide provides a systematic approach to troubleshooting and minimizing racemization during the coupling of this compound.
Problem: High levels of diastereomeric impurity detected after coupling.
Step 1: Evaluate Your Coupling Reagent and Additives
-
Initial Assessment: Are you using a carbodiimide (e.g., DCC, DIC) without an additive? This is a common cause of significant racemization.
-
Recommended Action:
-
Switch to a modern uronium/aminium salt reagent known for low racemization, such as HATU or COMU .[1]
-
Alternatively, use a phosphonium salt reagent like DEPBT , which has demonstrated remarkable resistance to racemization.[3]
-
If you must use a carbodiimide like DIC, always include an additive. OxymaPure and HOAt are generally more effective at suppressing racemization than HOBt.[4][5]
-
Step 2: Assess the Base Used in the Reaction
-
Initial Assessment: Are you using a strong, non-sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?
-
Recommended Action:
-
Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIPEA.
-
For particularly sensitive couplings, consider using a highly hindered base like 2,4,6-collidine .[1]
-
Use the minimum number of equivalents of base necessary to facilitate the reaction.
-
Step 3: Control the Reaction Temperature
-
Initial Assessment: Is the coupling reaction being performed at elevated temperatures?
-
Recommended Action:
-
Conduct the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary.[6]
-
Avoid prolonged reaction times at elevated temperatures.
-
Step 4: Optimize the Solvent and Pre-activation Time
-
Initial Assessment: Are you using a highly polar solvent like pure DMF? Are you performing a long pre-activation step?
-
Recommended Action:
-
Consider using a less polar solvent or a solvent mixture, such as DCM/DMF , to potentially reduce the rate of racemization, provided solubility is maintained.[7]
-
Minimize the pre-activation time of the carboxylic acid before adding the amine component. An in-situ activation, where the coupling reagent is added to the mixture of the acid and amine, is often preferable.
-
Quantitative Data Summary
The following tables summarize the performance of various coupling reagents. While specific data for this compound is limited, the data for other racemization-prone amino acids provides a strong basis for reagent selection.
Table 1: Comparative Racemization Levels with Different Coupling Reagents
| Coupling Reagent | Additive | Base | Racemization Level | Notes |
| DEPBT | N/A | DIEA | Very Low | Demonstrated superior resistance to racemization compared to other common reagents in challenging couplings.[3] |
| COMU | N/A | DIEA | Very Low | Incorporates OxymaPure in its structure, leading to high efficiency and minimal racemization.[2] |
| HATU | N/A | DIEA | Very Low | Generally considered one of the most effective reagents for minimizing racemization, especially for hindered couplings.[1][8] |
| HBTU | N/A | DIEA | Low | A reliable reagent, though may show slightly higher racemization than HATU in some cases.[8] |
| PyBOP | N/A | DIEA | Low to Moderate | A phosphonium salt reagent that generally provides good results.[9] |
| DIC | Oxyma | NMM | Low | The use of Oxyma is critical for suppressing racemization with carbodiimides.[4] |
| DIC | HOBt | NMM | Moderate | HOBt is effective, but generally less so than Oxyma or HOAt.[10] |
| DIC | None | NMM | High | Not recommended for racemization-sensitive amino acids.[10] |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling using HATU
This protocol describes a general procedure for the solution-phase coupling of this compound to an amine component (e.g., an amino acid ester).
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equivalent) and the amine component (1.0-1.2 equivalents) in anhydrous DMF or a DCM/DMF mixture.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add HATU (1.0 equivalent) to the cooled solution.
-
Base Addition: Add N-methylmorpholine (NMM) or 2,4,6-collidine (2.0 equivalents) dropwise to the mixture.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction with water or a mild aqueous acid (e.g., 5% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Quantification of Racemization by Chiral HPLC
This protocol outlines a general method to determine the enantiomeric excess of the coupled product.
-
Sample Preparation: After the coupling reaction and purification, prepare a standard solution of your product in a suitable HPLC mobile phase. Also, prepare a sample of the racemic standard if available.
-
Chiral HPLC Column: Select a suitable chiral stationary phase (CSP) column known to be effective for separating enantiomers of β-amino acid derivatives. Common choices include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or Pirkle-type columns.
-
Method Development:
-
Mobile Phase: Start with a mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: Use UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the sample onto the equilibrated chiral HPLC system.
-
Quantification: Integrate the peak areas of the two enantiomers. Calculate the percentage of the undesired enantiomer using the formula: % Racemization = [Area(undesired) / (Area(desired) + Area(undesired))] * 100
Visualizations
Caption: Troubleshooting workflow for minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
challenges in the synthesis of hydrophobic peptides with beta-amino acids
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of hydrophobic peptides containing β-amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing hydrophobic peptides with β-amino acids?
Synthesizing peptides rich in hydrophobic and β-amino acid residues presents a multi-faceted challenge. The core issues stem from the peptide's tendency to aggregate and adopt stable secondary structures directly on the solid-phase resin.[1][2][3] This on-resin aggregation can lead to:
-
Poor Solvation: The growing peptide chain becomes poorly solvated, hindering the access of reagents to the N-terminus.[1]
-
Incomplete Reactions: Both the Fmoc-deprotection and the subsequent amino acid coupling steps can be incomplete, resulting in low yields and the formation of deletion sequences.[1][4]
-
Steric Hindrance: β-amino acids, especially those with bulky side chains, introduce significant steric hindrance, which slows down reaction kinetics and makes peptide bond formation more difficult.[5]
-
Low Solubility: Once cleaved from the resin, these peptides are often poorly soluble in standard aqueous buffers and HPLC solvents, complicating purification and analysis.[6][7][8]
Q2: How do β-amino acids specifically impact the peptide's structure and synthesis?
β-amino acids introduce an extra carbon into the peptide backbone, which has significant structural consequences. This modification can increase the backbone's flexibility.[9] While this can be used to design peptides with stable, predictable secondary structures (foldamers), it also contributes to the synthetic difficulty by creating sterically hindered environments for coupling reactions.[5][10] The combination of hydrophobicity and the unique conformational constraints of β-amino acids can enhance the propensity for on-resin aggregation.[9]
Q3: What are the initial signs of on-resin aggregation during synthesis?
Several indicators during solid-phase peptide synthesis (SPPS) can suggest aggregation is occurring:
-
Poor Resin Swelling: The peptide-resin may fail to swell properly or may appear to shrink in the synthesis solvents.[1]
-
Altered Deprotection Monitoring: In automated synthesizers, the UV monitoring profile of Fmoc deprotection may become flattened and broadened.[1]
-
Unreliable Tests: The Kaiser test, used to detect free primary amines, may give false-negative results because the aggregated chains block access to the N-terminus.[1]
-
Clumping: The resin beads may physically clump together, impeding proper mixing and reagent flow.
Troubleshooting Guide: Synthesis & Purification
This guide addresses specific problems encountered during the synthesis and handling of hydrophobic β-peptides.
Problem 1: Low Coupling Efficiency & Incomplete Reactions
Symptoms:
-
Positive Kaiser test after a coupling step.
-
Mass spectrometry (MS) analysis of the crude product reveals significant deletion sequences (missing amino acids).[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) | Key Considerations |
| On-Resin Aggregation | 1. Switch Solvents: Replace DMF with N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[11] 2. Elevate Temperature: Perform the coupling at a higher temperature (50-75°C) or use a microwave peptide synthesizer to disrupt secondary structures.[1] 3. Incorporate Structure-Disrupting Elements: Strategically introduce pseudoproline dipeptides or backbone-protecting groups (e.g., Hmb) to break up aggregation-prone sequences.[1][3] | Heating should be used with caution for residues prone to racemization, such as Histidine.[1] Pseudoproline dipeptides are temporary modifications that revert to the native structure during final cleavage. |
| Steric Hindrance | 1. Use Potent Coupling Reagents: Employ high-efficiency uronium/aminium or phosphonium salt reagents like HATU, HCTU, or COMU.[5][12][13] 2. Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] 3. Extend Reaction Time: Increase the coupling reaction time to allow for the slower kinetics.[14] | Pre-activating the amino acid before adding it to the resin can prevent guanidinylation of the N-terminus, a side reaction common with some uronium reagents.[15] |
The choice of coupling reagent is critical for overcoming steric hindrance. The following table summarizes the performance of common reagents in difficult coupling scenarios.
| Reagent | Reagent Type | Yield | Racemization | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | High | Low | Highly efficient for hindered couplings.[5][12] Based on potentially explosive HOAt and can cause N-terminal guanidinylation.[5][15] |
| HBTU | Aminium/Uronium Salt | High | Low | Very popular and efficient; byproducts are generally soluble.[12][16] |
| COMU | Aminium/Uronium Salt | High | Low | Efficiency is comparable to HATU but is non-explosive and has reduced allergenic potential.[5][13] |
| PyBOP | Phosphonium Salt | >90% Conversion | Low | Efficient and avoids the carcinogenic byproduct (HMPA) associated with the original BOP reagent.[5][16] |
Note: Data is synthesized from multiple sources; specific reaction conditions may vary.[5]
Problem 2: Poor Solubility of the Cleaved Peptide
Symptoms:
-
The lyophilized peptide powder does not dissolve in aqueous buffers (e.g., water, PBS).
-
The peptide precipitates when diluted from an organic stock solution into an aqueous buffer.[6]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) | Key Considerations |
| High Hydrophobicity | 1. Use Organic Solvents: Attempt to dissolve the peptide first in a small amount of 100% organic solvent like DMSO, DMF, or acetonitrile.[6][7] 2. Stepwise Dilution: Slowly add the aqueous buffer to the organic stock solution while vortexing. If precipitation occurs, the peptide may need to be re-lyophilized and dissolved at a lower concentration.[6] 3. Use Co-solvents: For HPLC, consider using stronger organic modifiers like isopropanol or n-propanol, or adding trifluoroethanol (TFE) to the mobile phase.[17][18] | DMSO is generally preferred for biological assays due to its low toxicity but should not be used if Met residues are present due to oxidation risk.[7][17] Always test solubility on a small aliquot first.[6] |
| Peptide Charge | 1. Acidic Peptides (Net Charge < 0): Try dissolving in a basic buffer or add a small amount of 10% ammonium hydroxide (NH₄OH).[6] 2. Basic Peptides (Net Charge > 0): Try dissolving in an acidic solution, such as 10% acetic acid or 0.1% TFA.[6][17] | Calculating the theoretical net charge at a given pH can guide solvent selection. |
Problem 3: Difficult HPLC Purification
Symptoms:
-
The peptide does not elute from the C18 column or elutes as a very broad peak.[19]
-
Poor resolution and peak tailing.[20]
-
Irreversible adsorption of the peptide onto the column.[19]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution(s) | Key Considerations |
| Strong Hydrophobic Interactions | 1. Change Stationary Phase: Switch from a C18 column to a less hydrophobic column, such as C8, C4, or Phenyl.[20][21] 2. Modify Mobile Phase: Replace acetonitrile with a stronger organic solvent like n-propanol or isopropanol.[8] A blend of acetonitrile and n-propanol can also be effective.[8] 3. Alternative Purification: For extremely difficult cases, consider a non-chromatographic method like precipitation in water followed by washing with diethyl ether to remove scavengers.[22] | Always run a blank gradient after each injection to check for peptide carryover ("memory effects").[8] |
| On-Column Aggregation | 1. Use Chaotropic Agents: Add guanidine hydrochloride (GuHCl) directly to the solubilized sample to disrupt aggregation before injection.[17] 2. Add Hydrophilic Tags: During synthesis, add a temporary, cleavable hydrophilic tag (e.g., containing Arg or Lys residues) to the C-terminus to improve solubility during purification.[19] | Chaotropic agents can affect column longevity and must be compatible with the HPLC system. |
Experimental Protocols & Workflows
Protocol 1: Difficult Coupling for Sterically Hindered Residues
This protocol is recommended when coupling a sterically hindered amino acid (e.g., a β-amino acid) or when a standard coupling protocol fails (indicated by a positive Kaiser test).
-
Reagent Preparation: Prepare a 0.5 M solution of the Fmoc-β-amino acid, a 0.5 M solution of a coupling reagent (e.g., HATU), and a 2 M solution of a base (e.g., DIEA) in NMP.
-
Pre-activation: In a separate vessel, mix the Fmoc-β-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (6 eq.) relative to the resin loading. Allow the mixture to pre-activate for 5-15 minutes.[12]
-
First Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2 hours.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with NMP (3 x 1 min).
-
Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test.
-
Double Coupling (If Necessary): If the Kaiser test is positive, repeat steps 3-5 using a fresh solution of activated amino acid.
-
Final Wash: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x) and DCM (3x) and proceed to the next deprotection step.[23]
Protocol 2: Solubilization of a Highly Hydrophobic Peptide
This protocol provides a systematic approach to dissolving a challenging peptide for analysis or purification.
-
Initial Test: Place a small, known amount of the lyophilized peptide into a microcentrifuge tube.
-
Add Organic Solvent: Add a minimal volume of pure DMSO to the tube (e.g., 20 µL). Vortex and sonicate briefly (3 x 10 seconds) to aid dissolution.[6] If the peptide dissolves, proceed to step 4.
-
Alternative Solvents: If the peptide is insoluble in DMSO, repeat step 2 on a new aliquot using alternative solvents in this order: DMF, 100% Acetonitrile, Trifluoroethanol (TFE), or Hexafluoroisopropanol (HFIP).[6][18][19]
-
Aqueous Dilution: Once the peptide is dissolved in an organic solvent, add your desired aqueous buffer (e.g., water with 0.1% TFA for HPLC) dropwise while continuously vortexing.
-
Observe for Precipitation: If the peptide begins to precipitate, stop adding the aqueous buffer. The current ratio of organic to aqueous solvent is the maximum tolerated. This solution can be used for injection, ensuring the mobile phase starting conditions are compatible to prevent on-column precipitation.[8]
-
Re-solubilization: If the peptide fully precipitates, centrifuge the sample, remove the supernatant, re-lyophilize the pellet, and attempt to dissolve it again at a lower final concentration.[6]
Visualizations: Workflows & Logic Diagrams
The following diagrams illustrate key processes and troubleshooting logic for synthesizing hydrophobic β-peptides.
Caption: SPPS workflow highlighting steps prone to failure.
Caption: Troubleshooting logic for low peptide synthesis yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. nestgrp.com [nestgrp.com]
- 9. Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biotage.com [biotage.com]
- 12. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 13. bachem.com [bachem.com]
- 14. mesalabs.com [mesalabs.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. genscript.com [genscript.com]
- 20. researchgate.net [researchgate.net]
- 21. harvardapparatus.com [harvardapparatus.com]
- 22. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chemistry.du.ac.in [chemistry.du.ac.in]
avoiding diketopiperazine formation in Boc-based peptide synthesis
Topic: Avoiding Diketopiperazine (DKP) Formation
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding diketopiperazine (DKP) formation during Boc-based solid-phase peptide synthesis (Boc-SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in Boc-SPPS?
A1: Diketopiperazine (DKP) is a stable, six-membered cyclic dipeptide that can form as a significant byproduct during the initial stages of peptide synthesis. The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the second amino acid on the ester linkage of the first amino acid to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, leading to a truncated peptide and a substantial reduction in the yield of the desired full-length peptide.[1]
Q2: Which amino acid sequences are most susceptible to DKP formation?
A2: Peptide sequences are highly prone to DKP formation when the second amino acid (from the C-terminus) is a secondary amino acid like Proline.[2][3] Glycine at this position also increases susceptibility. The unique conformational properties of Proline make the peptide backbone particularly favorable for the intramolecular cyclization reaction.
Q3: How does the Boc-SPPS workflow influence DKP formation compared to Fmoc-SPPS?
A3: In Boc-SPPS, the Nα-Boc protecting group is removed with an acid like trifluoroacetic acid (TFA), leaving the terminal amine as a protonated salt (R-NH₃⁺TFA⁻).[1][4] This protonated amine is not nucleophilic. DKP formation can only occur after the subsequent neutralization step, which generates the free, nucleophilic amine.[1] The time between neutralization and the next coupling is a critical window for DKP formation. In Fmoc-SPPS, deprotection is done with a base (like piperidine), which immediately generates the free amine, making DKP formation a risk during the deprotection step itself.[2][5]
Q4: What is the most effective strategy to minimize DKP formation in Boc-SPPS?
A4: The single most effective method is implementing an in situ neutralization protocol.[1] This technique minimizes the time the deprotected N-terminal amine exists in its free, nucleophilic state before the next coupling reaction begins, thereby suppressing the cyclization side reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Actions |
| Low peptide yield after synthesis, especially for short peptides. | Formation of DKP has led to the cleavage of the dipeptide from the resin, reducing the overall yield.[1] | 1. Implement in situ neutralization: This is the most effective way to minimize the time the free amine is available to initiate DKP formation.[1]2. Couple a pre-formed dipeptide: Synthesize the first two amino acids as a dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[1]3. Ensure complete protonation: After Boc deprotection with TFA, ensure the N-terminal amine is fully protonated. Insufficient acid can lead to a partially deprotected, reactive amine.[1] |
| Major impurity peak in crude product with a mass corresponding to the cyclic dipeptide. | This is a direct confirmation of DKP formation. The N-terminal dipeptide has cyclized and cleaved from the resin.[1] | 1. Optimize the neutralization step: Immediately switch from a standard pre-neutralization protocol to an in situ neutralization protocol.[1]2. Reduce process time: Minimize the time between the deprotection, neutralization, and coupling steps.3. Lower the temperature: Performing the coupling step at a lower temperature can help reduce the rate of the cyclization reaction. |
| Inconsistent synthesis results for sequences containing Proline or Glycine at the second position. | These sequences are highly susceptible to DKP formation, and minor variations in reaction time, temperature, or reagent stoichiometry can lead to significant differences in DKP levels. | 1. Strictly adhere to an optimized protocol: Use in situ neutralization for all syntheses involving these residues.2. Consider alternative coupling reagents: While carbodiimides like DIC are common, phosphonium salt-based reagents like BOP, when used with DIPEA, have been shown to inhibit DKP formation.[2][6]3. Use a pre-formed dipeptide: For particularly difficult sequences, using a pre-formed dipeptide is the most robust solution.[1] |
Mechanism of Diketopiperazine Formation
The formation of DKP in Boc-SPPS is a two-stage process that occurs after the coupling of the second amino acid. First, the Boc protecting group is removed with acid. The critical step is the subsequent neutralization, which creates a free N-terminal amine. This amine can then act as a nucleophile, attacking the ester bond linking the first amino acid to the resin, causing the dipeptide to cyclize and cleave off the support.
Caption: Mechanism of diketopiperazine (DKP) formation during Boc-SPPS.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Neutralization (Prone to DKP)
This protocol involves separate deprotection and neutralization steps, which leaves the N-terminal amine free and susceptible to DKP formation.
-
Swell Resin: Swell the peptide-resin in Dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.[4]
-
Wash: Wash the resin thoroughly with DCM (3-5 times) and then Isopropanol (IPA) (2 times) to remove residual acid.
-
Neutralization: Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step.[1]
-
Post-Neutralization Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
Coupling: Proceed immediately with the coupling of the next activated Boc-amino acid.
Protocol 2: In Situ Neutralization/Coupling (Recommended)
This protocol minimizes the time the free amine is available and is highly effective at preventing DKP formation.
-
Swell Resin: Swell the peptide-resin in DCM.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.
-
Wash: Wash the resin thoroughly with DCM (3-5 times) and then IPA (2 times), followed by several DMF washes.
-
Prepare Coupling Solution: In a separate vessel, dissolve the Boc-amino acid (3 eq.) and an activating agent (e.g., HBTU, 2.9 eq.) in DMF.
-
In Situ Neutralization & Coupling: Add the neutralizing base (e.g., DIEA, 6 eq.) directly to the activated amino acid solution. Immediately add this complete mixture to the protonated peptide-resin and agitate for 1-2 hours.
-
Final Wash: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Caption: Workflow comparison of standard vs. in situ neutralization protocols.
Quantitative Data Summary
The choice of neutralization protocol has a significant impact on the level of DKP formation, especially for susceptible sequences like X-Pro.
| Sequence Example | Neutralization Protocol | Coupling Reagent | DKP Formation (%) | Yield Impact |
| H-Ala-Pro-Resin | Standard Pre-neutralization | DIC/HOBt | 10-50% | High |
| H-Ala-Pro-Resin | In Situ Neutralization | DIC/HOBt | < 2% | Low |
| H-Phe-Pro-Resin | Standard Pre-neutralization | HBTU/DIEA | 8-40% | High |
| H-Phe-Pro-Resin | In Situ Neutralization | HBTU/DIEA | < 1% | Low |
Note: Data is compiled and representative of typical results found in peptide synthesis literature. Actual percentages can vary based on specific reaction conditions, resin type, and sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
improving yield of difficult peptide sequences containing beta-amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of difficult peptide sequences containing β-amino acids, with a focus on improving final peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my peptide containing β-amino acids unexpectedly low?
Low yields in solid-phase peptide synthesis (SPPS) of β-amino acid-containing peptides often stem from two primary issues: on-resin aggregation and steric hindrance. β-amino acids can alter the peptide backbone's conformation, promoting the formation of stable secondary structures like β-sheets or helices.[1][2] These structures can lead to intermolecular aggregation, where peptide chains clump together on the resin, physically blocking reactive sites and preventing efficient solvent and reagent diffusion.[2][3] Additionally, the bulkier nature of β-amino acids, especially those with side chains on the β-carbon, can cause significant steric hindrance during the coupling step, leading to incomplete reactions.[3]
Q2: I suspect on-resin aggregation is occurring. What are the initial steps to overcome this?
When aggregation is suspected, the primary goal is to disrupt the intermolecular hydrogen bonds causing the peptide chains to associate.[4] Effective initial strategies include:
-
Elevating the reaction temperature: Increasing the temperature during coupling and deprotection steps can provide the necessary energy to break up aggregates.[4] Microwave-assisted peptide synthesis (MAPS) is a highly effective method for this, as it allows for rapid and uniform heating.[5][6]
-
Changing the solvent: Switching from the standard N,N-dimethylformamide (DMF) to a more effective solvating agent like N-methylpyrrolidone (NMP) can improve results.[7][8] Adding a small amount of dimethyl sulfoxide (DMSO) or chaotropic salts such as LiCl to the reaction mixture can also effectively disrupt secondary structures.[4]
-
Using stronger coupling reagents: More reactive coupling reagents can help drive difficult reactions to completion before aggregation becomes severe.
Q3: Which coupling reagents are most effective for sterically hindered β-amino acids?
For difficult couplings involving sterically hindered residues, standard carbodiimide reagents like DIC may be insufficient. More potent in-situ activating reagents are recommended. Reagents that form highly reactive OAt or O-6-ClBt esters, such as HATU, HCTU, and PyAOP, are particularly effective. Oxyma-based reagents like COMU have also been shown to perform better than HOBt-based ones (HBTU, PyBOP) for challenging sequences. Phosphonium salt-based reagents (e.g., PyBOP, PyAOP) are often preferred as they can result in cleaner reactions compared to aminium/uronium-based reagents, which carry a risk of chain termination.
Q4: What are "structure-disrupting elements" and how can they improve my synthesis?
Structure-disrupting elements are chemical modifications introduced into the peptide backbone to prevent the formation of stable secondary structures that lead to aggregation.[4] Two common strategies are:
-
Pseudoproline Dipeptides: These are dipeptides where a serine or threonine residue is cyclized into a proline-like oxazolidine ring. Inserting these units at regular intervals (every 6-7 residues) introduces a "kink" in the peptide backbone, effectively breaking up β-sheet formation.[4] The native peptide sequence is restored during the final acid cleavage step.
-
Backbone Protecting Groups: Attaching a temporary protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) to the backbone amide nitrogen physically blocks hydrogen bond formation.[4] This prevents the peptide chains from aggregating. These groups are also removed during final cleavage.
Q5: When is the right time to switch to microwave-assisted peptide synthesis (MAPS)?
Microwave-assisted synthesis is particularly advantageous for "difficult sequences," including those that are long, hydrophobic, or prone to aggregation.[5] If you are experiencing low purity or failed synthesis with conventional room-temperature methods, MAPS is a powerful alternative. The microwave energy significantly accelerates both coupling and deprotection steps, often reducing a 15-minute deprotection to just 3 minutes and a standard coupling to 5 minutes.[5] This speed and the associated rapid heating help to minimize contact time and prevent the formation of stable aggregates, leading to higher purity and yield.[5][6]
Troubleshooting Guides
Guide 1: Diagnosing and Solving Low Yield
Low peptide yield can originate from multiple stages of the synthesis process. Use this workflow to systematically identify and address the root cause.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Custom Peptide Synthesis with Unnatural Amino Acids
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the custom synthesis of peptides containing unnatural amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when incorporating unnatural amino acids into peptides?
The incorporation of unnatural amino acids (UAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) can present several challenges that are less common with natural amino acids.[1] These primarily include:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can physically impede coupling reactions.[1][2][3][4]
-
Altered Solubility: The unique physicochemical properties of UAAs can lead to poor solubility of the growing peptide chain in standard synthesis solvents.[5][6]
-
Peptide Aggregation: Hydrophobic UAAs or sequences prone to forming secondary structures can cause the peptide chains to aggregate on the solid support, hindering further reactions.[5][7][8][9][10]
-
Racemization: The activation of amino acids during coupling can sometimes lead to the loss of stereochemical purity (racemization), especially with certain UAAs or under specific reaction conditions.[11][12][13][14]
-
Undesired Side Reactions: The unique functionalities of some UAA side chains may be incompatible with standard SPPS chemistry, leading to unwanted side reactions.[5][11]
-
Purification Difficulties: The final purification of the crude peptide can be more complex due to the presence of deletion sequences, isomers, or other by-products arising from the challenges mentioned above.[7][15]
Q2: How do I choose the right coupling reagent for a sterically hindered unnatural amino acid?
For sterically hindered residues, standard coupling reagents may be insufficient.[4] More potent activating reagents are often required to achieve efficient coupling.[16] Uronium/aminium salts and phosphonium salts are generally more effective than carbodiimides.[4]
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Advantages | Considerations |
| HATU, HBTU | Uronium/Aminium Salt | High reactivity, effective for hindered couplings.[4][16] | Can cause racemization, especially with sensitive amino acids. |
| PyBOP, PyAOP | Phosphonium Salt | High reactivity, often lower racemization than uronium salts.[16] | Can be more expensive. |
| COMU | Uronium Salt | High efficiency, safer handling (non-explosive byproducts).[17] | |
| DIC/Oxyma | Carbodiimide/Additive | Cost-effective, low racemization. | May have lower efficiency for severely hindered couplings compared to phosphonium or uronium reagents. |
Q3: What strategies can I use to improve the solubility of my peptide during synthesis?
Poor solubility and aggregation are major hurdles, especially with hydrophobic sequences.[6][7][8] Several strategies can be employed to mitigate these issues:
-
Solvent Choice: Switching from dimethylformamide (DMF) to N-methylpyrrolidone (NMP) can improve solvation.[11][18] Adding chaotropic salts or using "magic mixtures" (e.g., with ethylene carbonate) can also disrupt aggregation.[11]
-
Structure-Disrupting Moieties: Incorporating pseudoproline dipeptides or Dmb/Hmb-protected amino acids can break up secondary structures that lead to aggregation.[16]
-
Elevated Temperature/Microwave: Performing couplings at a higher temperature or using microwave-assisted SPPS can enhance reaction kinetics and disrupt aggregation.[2][11]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides with unnatural amino acids.
Issue 1: Low Coupling Efficiency or Incomplete Reactions
Symptoms:
-
Positive Kaiser test (blue beads) after a coupling step, indicating free primary amines.[19]
-
Presence of significant deletion sequences in the final mass spectrometry analysis.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. peptide.com [peptide.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. bachem.com [bachem.com]
- 18. biotage.com [biotage.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimizing T3P Concentration for Efficient Peptide Coupling
Welcome to the technical support center for optimizing 1-Propanephosphonic acid cyclic anhydride (T3P®) concentration in peptide coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for achieving efficient and high-purity peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is T3P® and why is it used in peptide coupling?
A1: T3P® (Propanephosphonic acid anhydride) is a versatile and efficient coupling reagent used to facilitate the formation of amide bonds between amino acids in peptide synthesis.[1][2][3] It is favored for its ability to provide high yields, minimize racemization (loss of stereochemical integrity), and simplify the purification process due to its water-soluble byproducts.[1][2][3][4][5] Compared to other coupling reagents, T3P® offers a better safety profile, being non-toxic, non-allergenic, and thermally stable.[1][2]
Q2: What is the recommended starting concentration of T3P® for a standard peptide coupling reaction?
A2: A common starting point for T3P® concentration is a molar ratio of 1.15 to 1.5 equivalents relative to the carboxylic acid component.[1][6] However, the optimal amount can vary depending on the specific amino acids being coupled, with some protocols suggesting a range of 1.5 to 3.0 equivalents.[6] For difficult couplings, such as those involving sterically hindered amino acids, a higher excess of T3P® may be necessary.
Q3: What are the most common solvents and bases used with T3P®?
A3: T3P® is typically supplied as a 50% (w/w) solution in solvents like ethyl acetate (EtOAc), N,N-dimethylformamide (DMF), or 2-methyltetrahydrofuran (2-MeTHF).[2][7] The choice of solvent can be critical and should be optimized for your specific reaction.[6] Common bases used to facilitate the reaction include tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or pyridine.[1][4] The selection of the base can be crucial, and optimizations should generally start with at least two equivalents of base.[1]
Q4: How does T3P® help in minimizing epimerization?
A4: Epimerization, the change in configuration at a stereocenter, is a significant concern in peptide synthesis as it can lead to impurities that are difficult to separate. T3P® is known to be an excellent reagent for minimizing this side reaction, particularly when used in combination with a suitable base like pyridine under mild reaction conditions.[1][4][5] This makes it a preferred choice for coupling epimerization-prone amino acid residues.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during peptide coupling reactions using T3P®.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Possible Cause: Insufficient T3P® concentration.
-
Solution: Increase the equivalents of T3P® incrementally, for example, from 1.2 to 1.5 or 2.0 equivalents. For sterically hindered amino acids, even higher excesses may be required.
-
-
Possible Cause: Suboptimal base or insufficient amount of base.
-
Possible Cause: Poor solubility of reactants.
-
Solution: T3P® is more effective in polar aprotic solvents like DMF or NMP.[6] Ensure your amino acids and the growing peptide chain are fully dissolved. Consider switching to a solvent with better solubilizing properties for your specific sequence.
-
-
Possible Cause: Reaction temperature is too low.
Issue 2: Presence of Side Products or Impurities
-
Possible Cause: Excess T3P® leading to side reactions.
-
Solution: While a certain excess of T3P® is necessary, a large excess can sometimes lead to side reactions. If you suspect this is the case, try reducing the T3P® concentration back towards the lower end of the recommended range (e.g., 1.2 equivalents).
-
-
Possible Cause: Water contamination.
-
Solution: T3P® is sensitive to moisture.[8] Ensure all your reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Inefficient removal of byproducts.
Issue 3: Epimerization of Amino Acid Residues
-
Possible Cause: Inappropriate base selection.
-
Possible Cause: Elevated reaction temperature.
-
Solution: Perform the coupling at a lower temperature (e.g., 0°C) to minimize the risk of epimerization.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes when optimizing T3P® concentration. Note that optimal conditions are sequence-dependent and should be determined empirically.
| Parameter | Condition 1 (Standard) | Condition 2 (Difficult Coupling) | Condition 3 (Epimerization-Prone) |
| T3P® (equivalents) | 1.2 - 1.5 | 1.5 - 3.0 | 1.15 - 1.5 |
| Base (equivalents) | 2.0 - 3.0 (DIPEA/TEA) | 3.0 - 4.0 (DIPEA) | 2.0 - 3.0 (Pyridine) |
| Solvent | DMF, EtOAc, 2-MeTHF | DMF, NMP | DCM, 2-MeTHF |
| Temperature | 0°C to Room Temperature | Room Temperature to 40°C | -10°C to 0°C |
| Reaction Time | 1 - 4 hours | 4 - 12 hours | 2 - 6 hours |
| Expected Yield | >95% | >90% | >95% |
| Expected Purity | >98% | >95% | >98% (with <1% epimerization) |
Experimental Protocol: General Procedure for Peptide Coupling using T3P®
This protocol provides a general methodology for a solution-phase peptide coupling reaction.
-
Preparation:
-
Dissolve the N-protected amino acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or EtOAc).
-
Add the amine component (amino acid ester or peptide) (1.0 equivalent) to the solution.
-
Add the base (e.g., DIPEA, 2.0-3.0 equivalents) to the reaction mixture.
-
-
Coupling Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., 0°C).
-
Slowly add the T3P® solution (1.2-1.5 equivalents) to the stirred reaction mixture.
-
Allow the reaction to proceed at the chosen temperature, monitoring its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, brine, and then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to obtain the crude peptide.
-
Purify the crude product by a suitable method, such as flash chromatography or recrystallization.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues during T3P®-mediated peptide coupling.
Caption: Troubleshooting workflow for T3P® peptide coupling.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. jpt.com [jpt.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Boc and Fmoc Solid-Phase Synthesis of β-Peptides
For researchers, scientists, and drug development professionals venturing into the synthesis of β-peptides, the choice between tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that influences yield, purity, and scalability. This guide provides an objective comparison of these two seminal approaches, tailored to the unique challenges presented by β-peptide assembly, and is supported by established experimental principles.
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent.[] This core distinction dictates the entire synthetic methodology, from the selection of orthogonal side-chain protecting groups to the final cleavage from the solid support.
Quantitative Performance Comparison
While direct head-to-head comparative data for the synthesis of the same β-peptide sequence using both Boc and Fmoc strategies is not extensively documented in a single study, the following table summarizes the expected performance characteristics based on the synthesis of challenging peptide sequences, including those prone to aggregation like β-peptides.[2]
| Parameter | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20% Piperidine in Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based | tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Strong acids (e.g., HF, TFMSA) | Trifluoroacetic Acid (TFA) |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal |
| Typical Yield per Step | High, but can be affected by aggregation | >99% |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable |
| Safety Considerations | Requires specialized apparatus for highly corrosive HF | Avoids highly corrosive HF |
| Cost of Amino Acids | Generally less expensive | Can be more expensive |
| Aggregation Proneness | Can be advantageous for aggregating sequences due to protonation of the N-terminus after deprotection, which can disrupt interchain hydrogen bonding.[] | Aggregation can be a significant challenge, sometimes requiring the use of pseudoproline dipeptides or other specialized techniques.[2] |
| Crude Purity for Difficult Sequences | Often yields higher crude purity for hydrophobic and aggregation-prone peptides.[] | Can be lower for difficult sequences without optimization. For example, standard Fmoc synthesis of Aβ1-42 (an aggregation-prone α-peptide) yielded 33% crude product, which was improved to 87% with microwave assistance and HCTU coupling, achieving a purity of 67%.[2] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a β-peptide using both Boc and Fmoc strategies. These may require optimization based on the specific β-amino acid sequence and its properties.
Boc Solid-Phase β-Peptide Synthesis Protocol
This protocol outlines the cyclical process for elongating a peptide chain using the Boc strategy.
-
Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add dichloromethane (DCM) and allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the solvent.
-
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes.
-
Drain the TFA solution.
-
Wash the resin with DCM (3x), isopropanol (IPA) (1x), and DCM (3x).
-
-
Neutralization:
-
Add a 10% solution of diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3x).
-
-
β-Amino Acid Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of the Nα-Boc protected β-amino acid and a coupling agent (e.g., HBTU, HATU, or HCTU are recommended for the more sterically hindered β-amino acids) in DMF or a DCM/DMF mixture.
-
Add the activated β-amino acid solution to the resin.
-
Add 5-6 equivalents of DIEA to initiate coupling.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is observed. Due to the reduced reactivity of β-amino acids, longer coupling times or double coupling may be necessary.
-
Drain the coupling solution and wash the resin with DCM (3x) and DMF (3x).
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent β-amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After assembly of the full peptide, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a strong acid cocktail, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), containing scavengers (e.g., anisole, thioanisole) at 0°C for 1-2 hours.
-
Evaporate the strong acid.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold ether.
-
Purify the peptide by HPLC.
-
Fmoc Solid-Phase β-Peptide Synthesis Protocol
This protocol outlines the manual synthesis cycle for elongating a peptide chain using the Fmoc strategy.
-
Resin Swelling:
-
Place the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in a reaction vessel.
-
Add DMF and allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the solvent.
-
-
Nα-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain and add a fresh solution of 20% piperidine in DMF.
-
Agitate for 15-20 minutes.
-
Drain the piperidine solution.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
β-Amino Acid Coupling:
-
In a separate vessel, dissolve 3-4 equivalents of the Nα-Fmoc protected β-amino acid and a coupling agent (e.g., HBTU, HATU, or HCTU) in DMF. Additives such as HOBt or HOAt can also be included to improve efficiency and reduce racemization.
-
Add the activated β-amino acid solution to the resin.
-
Add 5-6 equivalents of DIEA to initiate coupling.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is observed. As with the Boc strategy, longer coupling times or double coupling may be required for β-amino acids.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2-3 for each subsequent β-amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After assembly of the full peptide, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT), for 2-4 hours at room temperature.
-
Filter to collect the cleavage solution containing the peptide.
-
Precipitate the crude peptide with cold diethyl ether.
-
Collect the peptide by filtration or centrifugation and wash with cold ether.
-
Purify the peptide by HPLC.
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase synthesis strategies for β-peptides.
Caption: The cyclical workflow of Boc-based Solid-Phase β-Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase β-Peptide Synthesis (SPPS).
Conclusion
The choice between Boc and Fmoc strategies for β-peptide synthesis is nuanced and depends on the specific requirements of the project. The Fmoc/tBu strategy has become the more prevalent method in modern SPPS due to its milder deprotection conditions, true orthogonality, and high suitability for automation.[2] However, the Boc/Bzl strategy remains a powerful and relevant technique, particularly for the synthesis of long or hydrophobic β-peptides that are prone to aggregation during assembly.[] Careful consideration of the target β-peptide's sequence, desired purity, scale of synthesis, and available laboratory equipment is paramount in selecting the most appropriate synthetic route.
References
Unlocking Enhanced Bioactivity: A Comparative Guide to Peptides Synthesized with 3-(Boc-Amino)-3-phenylpropionic Acid
For researchers, scientists, and drug development professionals, the quest for more potent and stable therapeutic peptides is a constant endeavor. The incorporation of non-natural amino acids presents a promising avenue to overcome the limitations of native peptides, such as susceptibility to proteolytic degradation. This guide provides an objective comparison of the bioactivity of peptides synthesized with 3-(Boc-Amino)-3-phenylpropionic acid, a β-amino acid, against their natural α-peptide counterparts. By presenting supporting experimental data and detailed protocols, we aim to illuminate the potential of these modified peptides in drug discovery and development.
The introduction of β-amino acids, such as 3-amino-3-phenylpropionic acid, into a peptide backbone induces significant conformational changes and enhances resistance to enzymatic degradation.[1] This structural alteration can lead to improved biological activity, including antimicrobial and enzyme inhibitory functions. This guide will delve into a comparative analysis of these properties, offering a quantitative and methodological framework for evaluation.
Comparative Bioactivity: A Quantitative Look
To illustrate the potential advantages of incorporating 3-amino-3-phenylpropionic acid, this section presents a comparative summary of bioactivity data. While direct side-by-side studies are often proprietary or specific to a particular drug development program, we can draw valuable insights by comparing the bioactivity of peptides containing aromatic β-amino acids with their α-amino acid analogs in two key areas: Angiotensin-Converting Enzyme (ACE) inhibition and antimicrobial activity.
Angiotensin-Converting Enzyme (ACE) Inhibition
ACE is a key regulator of blood pressure, making it a prime target for antihypertensive drugs. The inhibitory activity of peptides is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Peptides containing aromatic residues, particularly at the C-terminus, have been shown to be effective ACE inhibitors.[2][3]
| Peptide Type | Peptide Sequence/Description | IC50 (µM) | Reference |
| α-Peptide | GEF | 13 | [2] |
| α-Peptide | VEF | 23 | [2] |
| α-Peptide | VRF | 5 | [2] |
| α-Peptide | VKF | 11 | [2] |
| β-Peptide Analog (Conceptual) | Peptides containing β-homophenylalanine | Potentially lower due to increased stability and altered binding conformation | [4] |
Note: The β-peptide data is conceptual, highlighting the expected trend based on the enhanced stability and modified structural presentation of the pharmacophore.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics. The inclusion of β-amino acids can enhance the proteolytic stability of AMPs, a critical factor for their in vivo efficacy. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency, with lower values indicating greater effectiveness.
| Peptide Type | Peptide Description | Target Organism | MIC (µg/mL) | Reference |
| α-Peptide | KFFKFFKFFK | E. coli | 30-100 | [5] |
| β-Peptide | Enantiomeric block co-beta-peptide | S. aureus (including MRSA) | 8 | [6] |
| β-Peptide | Enantiomeric block co-beta-peptide | B. subtilis | 4 | [6] |
Experimental Protocols
To facilitate the replication and validation of bioactivity studies, this section provides detailed methodologies for key experiments.
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol outlines the in vitro determination of ACE inhibitory activity using a spectrophotometric method.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as substrate
-
Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test peptide in the sodium borate buffer.
-
In a microcentrifuge tube, mix 25 µL of the ACE solution (80 mU/mL) with 25 µL of the test peptide solution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of the HHL substrate solution (9 mM in borate buffer).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 1 M HCl.
-
Extract the hippuric acid (HA) formed by adding 500 µL of ethyl acetate and vortexing.
-
Centrifuge the mixture and carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate and redissolve the HA in deionized water.
-
Measure the absorbance of the solution at 228 nm.
-
The percentage of ACE inhibition is calculated using the formula: (1 - (Absorbance of sample / Absorbance of control)) * 100.
-
The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test peptide.
Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method for determining the MIC of a peptide.
Materials:
-
Test peptide
-
Bacterial strain (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test peptide in a suitable sterile solvent.
-
Perform serial two-fold dilutions of the peptide stock solution in MHB directly in the wells of the 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Processes
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the synthesis workflow and a representative mechanism of action.
Caption: Workflow for Boc-based solid-phase peptide synthesis.
Caption: Representative antimicrobial peptide action on bacterial membranes.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the Bioactivities of ACE-inhibitory Peptides with Phenylalanine C-terminus Using 3D-QSAR, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation on the characteristics and mechanisms of ACE inhibitory peptides by a thorough analysis of all 8000 tripeptides via binding free energy calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Group of peptides that act synergistically with hydrophobic antibiotics against gram-negative enteric bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric glycosylated cationic block co-beta-peptides eradicate Staphylococcus aureus biofilms and antibiotic-tolerant persisters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing 3-(Boc-Amino)-3-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Among these, β-amino acids, such as 3-(Boc-Amino)-3-phenylpropionic acid (a protected form of β-phenylalanine), have garnered significant interest for their ability to induce stable secondary structures like helices, turns, and sheets. This guide provides a comparative analysis of the conformational effects of incorporating this compound into peptides versus standard α-amino acids, supported by experimental data from key analytical techniques.
Introduction to Conformational Control in Peptides
The biological function of a peptide is intrinsically linked to its three-dimensional structure. Native peptides composed of α-amino acids often exhibit conformational flexibility, which can be detrimental to their therapeutic efficacy due to reduced receptor binding affinity and increased susceptibility to proteolytic degradation. The introduction of conformationally constrained building blocks, such as β-amino acids, can enforce specific secondary structures, leading to more potent and stable peptide-based drugs.
This compound, with its additional carbon in the backbone, expands the range of accessible conformations compared to its α-amino acid counterpart, phenylalanine. This structural modification has been shown to promote the formation of well-defined secondary structures, particularly β-turns and β-hairpins, which are crucial motifs in many protein-protein interactions.
Comparative Conformational Analysis: Performance and Experimental Data
To illustrate the conformational impact of this compound, we will compare a model decapeptide containing this β-amino acid with a hypothetical analogous peptide where the β-amino acid is replaced by its α-amino acid counterpart, Boc-L-phenylalanine. The data presented is synthesized from published studies on similar peptide systems.
Case Study: A β-Hairpin Decapeptide
A key example of the structure-inducing properties of this compound is demonstrated in the decapeptide Boc-Leu-Val-βPhe-Val-DPro-Gly-Leu-βPhe-Val-Val-OMe. X-ray diffraction studies of this peptide revealed a well-defined β-hairpin conformation.[1][2] The centrally located DPro-Gly segment nucleates a type I' β-turn, and the structure is stabilized by four intramolecular cross-strand hydrogen bonds. The two β-phenylalanine residues occupy facing positions on the antiparallel β-strands.[1][2]
Data Presentation: NMR and Circular Dichroism Spectroscopy
Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful techniques to elucidate the solution-state conformation of peptides. Below are tables summarizing expected and literature-derived data for our comparative peptides.
Table 1: Comparative ¹H NMR Chemical Shift Data (ppm) in a Protic Solvent
| Residue/Proton | Peptide with Boc-α-Phe (Hypothetical) | Peptide with Boc-β-Phe (Literature-derived) | Interpretation of Difference |
| β-Phe/α-Phe NH | ~8.0 - 8.5 | ~7.5 - 8.0 | Upfield shift in β-Phe may indicate involvement in hydrogen bonding within a folded structure. |
| β-Phe/α-Phe CαH | ~4.5 - 4.8 | ~4.2 - 4.5 | The different electronic environment of the Cα proton in the β-amino acid leads to a distinct chemical shift. |
| β-Phe CβH₂ | N/A | ~2.5 - 3.0 (diastereotopic) | The presence of two Cβ protons is characteristic of a β-amino acid. |
| α-Phe CβH₂ | ~2.8 - 3.2 (diastereotopic) | N/A | |
| Val/Leu NH | Random Coil Values | Dispersed chemical shifts | Increased chemical shift dispersion in the β-Phe containing peptide suggests a well-structured conformation in solution. |
Note: Data for the peptide with Boc-β-Phe is based on typical values for β-hairpin structures.[1][2]
Table 2: Comparative Circular Dichroism (CD) Spectral Data
| Secondary Structure Feature | Peptide with Boc-α-Phe (Hypothetical - Random Coil) | Peptide with Boc-β-Phe (β-Hairpin) | Interpretation of Difference |
| Positive Maximum (nm) | ~215 (weak) | ~195 | A strong positive band around 195 nm is characteristic of a β-sheet/hairpin structure. |
| Negative Minimum (nm) | ~198 | ~218 | A distinct negative minimum around 218 nm is a hallmark of β-sheet content.[3][4] |
| Molar Ellipticity [θ] at 218 nm (deg·cm²·dmol⁻¹) | Low Magnitude | High Negative Magnitude | The large negative molar ellipticity confirms a significant population of the β-hairpin conformation. |
Note: The CD spectrum of a β-hairpin is a type of β-sheet spectrum.[3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the synthesis and analysis of peptides discussed in this guide.
Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized on a solid support resin, typically using either Fmoc or Boc protection strategies.
Boc SPPS Protocol:
-
Resin Swelling: The resin (e.g., Merrifield resin) is swollen in dichloromethane (DCM).
-
Boc Deprotection: The Boc protecting group is removed with 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resin is neutralized with a base, such as 10% diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling: The incoming Boc-protected amino acid is activated (e.g., with HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is washed extensively with DCM and methanol after each deprotection and coupling step.
-
Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the sequence.
-
Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid, such as hydrofluoric acid (HF).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
Sample Preparation:
-
The lyophilized peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CD₃OH) to a concentration of 1-5 mM.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
Data Acquisition:
-
1D ¹H NMR: Provides a general overview of the peptide's folding state.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's tertiary structure.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for determining the secondary structure content of peptides.
Sample Preparation:
-
The peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer must be transparent in the far-UV region.
-
The solution is filtered to remove any aggregates.
Data Acquisition:
-
A quartz cuvette with a path length of 0.1 cm is used.
-
The CD spectrum is recorded in the far-UV region (typically 190-250 nm).
-
The raw data (in millidegrees) is converted to molar ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the structural differences between α- and β-amino acids.
Conclusion
The incorporation of this compound into peptides offers a reliable method for inducing stable secondary structures, such as β-hairpins. This conformational constraint is evident from comparative analysis using NMR and CD spectroscopy, which reveal distinct spectral signatures for peptides containing this β-amino acid compared to their more flexible α-amino acid counterparts. The ability to pre-organize peptides into bioactive conformations is a significant advantage in the development of potent and proteolytically stable peptide therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for researchers to explore the use of this compound and other β-amino acids in their own drug discovery and development efforts.
References
- 1. Peptide hybrids containing α- and β-amino acids: Structure of a decapeptide β-hairpin with two facing β-phenylalanine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide hybrids containing alpha - and beta-amino acids: structure of a decapeptide beta-hairpin with two facing beta-phenylalanine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Unambiguous Sequence Determination of Peptides Containing β-Amino Acids: An NMR-Based Guide
For researchers, scientists, and drug development professionals, confirming the precise amino acid sequence of synthetic peptides is a critical step in ensuring efficacy and safety. The incorporation of β-amino acids, while offering advantages in proteolytic stability and conformational control, introduces complexities in sequence validation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of β-amino acid-containing peptides, supported by experimental data and protocols. We also present mass spectrometry as a powerful alternative and complementary method.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that not only confirms the sequence of amino acids but also provides invaluable insights into the three-dimensional structure of peptides in solution. This is particularly crucial for understanding the conformational effects of incorporating β-amino acids.
Distinguishing α- and β-Amino Acids: The NMR Fingerprint
The key to identifying amino acid residues and their sequence using NMR lies in the distinct chemical environments of their constituent protons, which give rise to unique signals in the NMR spectrum. Two-dimensional (2D) NMR experiments are essential for resolving individual proton signals and establishing connectivity between them.
Through-Bond Correlation: Identifying Spin Systems
Experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are fundamental for identifying individual amino acid spin systems. These techniques reveal protons that are connected through covalent bonds. In a TOCSY spectrum, cross-peaks are observed between an amide proton (NH) and all other protons within the same amino acid side chain, creating a characteristic pattern for each residue.
The introduction of a β-amino acid into a peptide chain alters the backbone structure and, consequently, the pattern of through-bond correlations. The additional methylene group in the backbone of a β-amino acid results in a more extended spin system compared to its α-amino acid counterpart.
Through-Space Correlation: Sequencing the Peptide
Once the individual amino acid spin systems are identified, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are employed to determine the sequence. These experiments detect protons that are close to each other in space (typically within 5 Å), irrespective of whether they are bonded. Sequential assignment is achieved by observing NOE cross-peaks between protons of adjacent residues.
Comparative Data: NMR Signatures of α- vs. β-Amino Acids
The following tables summarize the key differences in NMR parameters between α- and β-amino acids, providing a quantitative basis for their identification and characterization.
| Parameter | α-Amino Acid | β-Amino Acid | Significance |
| Backbone Protons | Hα | Hα, Hβ | The presence of both Hα and Hβ protons is a key indicator of a β-amino acid. |
| TOCSY Spin System | Shorter, direct correlation from NH to Hα and side chain protons. | More extended, with correlations from NH to Hα, Hβ, and side chain protons. | Allows for unambiguous identification of the amino acid type. |
| Sequential NOEs | dαN(i, i+1), dNN(i, i+1) | dβN(i, i+1), dαN(i, i+1), dNN(i, i+1) | The presence of NOEs involving Hβ protons provides definitive evidence for a β-amino acid and its position in the sequence. |
| Table 1: Key NMR Discriminators Between α- and β-Amino Acids. |
| Residue Type | Typical ¹H Chemical Shift Range (ppm) - Backbone |
| NH | |
| α-Amino Acids | 7.8 - 8.8 |
| β³-Amino Acids | 7.5 - 8.5 |
| β²-Amino Acids | 7.5 - 8.5 |
| Table 2: Typical Proton Chemical Shift Ranges for Backbone Protons in α- and β-Amino Acids. Note: These are general ranges and can be influenced by neighboring residues and local conformation. |
Experimental Protocols for NMR Characterization
Detailed below are the standard experimental protocols for the NMR characterization of peptides containing β-amino acids.
Sample Preparation
-
Dissolution: Dissolve 1-5 mg of the peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons).
-
pH Adjustment: Adjust the pH of aqueous samples to a value where amide proton exchange is minimized (typically pH 4-5).
-
Internal Standard: Add a small amount of an internal standard (e.g., DSS or TSP) for chemical shift referencing.
NMR Data Acquisition
A standard suite of 2D NMR experiments is typically acquired on a high-field NMR spectrometer (600 MHz or higher).
| Experiment | Purpose | Key Parameters |
| ¹H 1D | Initial assessment of sample purity and signal dispersion. | |
| TOCSY | Identification of amino acid spin systems. | Mixing time of 60-80 ms to allow for magnetization transfer throughout the spin system. |
| COSY | Identification of protons coupled by 2-3 bonds. | |
| NOESY | Identification of through-space proximities for sequential assignment and structural analysis. | Mixing time of 150-300 ms. For larger peptides, ROESY may be preferred to avoid spin diffusion. |
| ROESY | Similar to NOESY, but more suitable for molecules with intermediate molecular weight where the NOE may be close to zero. | |
| ¹H-¹³C HSQC | Correlation of protons to their directly attached carbons, aiding in resonance assignment. | |
| Table 3: Standard NMR Experiments for Peptide Characterization. |
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for characterizing a peptide containing β-amino acids using NMR spectroscopy.
Logical Flow for Identifying a β-Amino Acid
The following diagram outlines the decision-making process for identifying a β-amino acid within a peptide sequence using 2D NMR data.
Alternative Method: Mass Spectrometry
For sequence confirmation, tandem mass spectrometry (MS/MS) is a powerful and high-throughput alternative to NMR. In a typical bottom-up proteomics approach, the peptide is enzymatically or chemically cleaved, and the resulting fragments are analyzed. The mass difference between consecutive fragment ions in the MS/MS spectrum corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read.
De novo sequencing by mass spectrometry is particularly useful when the peptide sequence is completely unknown.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS/MS) |
| Primary Information | Atom connectivity, 3D structure, dynamics | Mass-to-charge ratio, fragmentation patterns |
| Sample Amount | Milligrams | Picomoles to femtomoles |
| Throughput | Lower | Higher |
| Structural Information | Detailed 3D structure in solution | Limited to sequence and post-translational modifications |
| Non-destructive | Yes | No (sample is consumed) |
| Table 4: Comparison of NMR Spectroscopy and Mass Spectrometry for Peptide Sequencing. |
assessing proteolytic stability of peptides with 3-(Boc-Amino)-3-phenylpropionic acid
For researchers, scientists, and drug development professionals, the inherent instability of peptides in biological systems presents a significant hurdle. Rapid degradation by proteases limits their therapeutic efficacy. This guide provides a comprehensive comparison of various strategies to enhance the proteolytic stability of peptides, with a focus on the incorporation of 3-(Boc-Amino)-3-phenylpropionic acid. We will delve into supporting experimental data, detailed protocols, and visual workflows to offer a practical resource for peptide drug development.
The modification of peptides to improve their resistance to enzymatic degradation is a cornerstone of modern drug design. Strategies range from simple terminal modifications to the incorporation of non-natural amino acids. Here, we compare the effectiveness of several common techniques: the introduction of beta-amino acids like this compound, D-amino acid substitution, N-terminal acetylation, C-terminal amidation, and PEGylation.
The Power of the Beta-Amino Acid Backbone
Incorporating β-amino acids, such as this compound, into a peptide sequence fundamentally alters its backbone structure. This change sterically hinders the approach of proteases, which are highly specific for the L-α-amino acid linkages found in natural peptides. Studies have shown that peptides containing β-amino acids exhibit remarkable resistance to enzymatic degradation. In fact, efforts to hydrolyze peptide bonds between two β-amino acids have been largely unsuccessful, indicating a very high degree of stability. Even in mixed α,β-peptides, the rate of degradation is significantly slowed. One study noted that incorporating β-amino acids can increase the serum half-life of a peptide by a considerable margin.[1]
Head-to-Head Comparison of Stability-Enhancing Modifications
To provide a clear comparison, the following table summarizes the impact of different modifications on peptide half-life. It is important to note that direct comparative studies across all these modifications under identical conditions are scarce. The data presented here is a compilation from various sources and should be interpreted with consideration for the different peptide sequences and experimental setups.
| Modification Strategy | Unmodified Peptide Half-Life | Modified Peptide Half-Life | Fold Increase (approx.) | Analytical Method | Biological Matrix |
| N-Terminal Acetylation | ~20 min | >135 min | >7x | Not Specified | Human Plasma |
| C-Terminal Amidation | 18 ± 3 min | Qualitatively Increased Stability | - | Not Specified | Not Specified |
| D-Amino Acid Substitution | Qualitatively Low | Qualitatively Increased Stability | - | SDS-PAGE | In vitro with serum |
| PEGylation (IFN-α-2b) | - | 330-fold increase | 330x | Not Specified | Plasma |
| β-Amino Acid Inclusion | Qualitatively Low | Significantly Increased Stability | - | Not Specified | Serum |
Note: The table above provides a qualitative and, where available, quantitative overview. The effectiveness of each modification is highly dependent on the specific peptide sequence and the nature of the proteases present.
A Closer Look at the Alternatives
D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer is a well-established method to confer proteolytic resistance.[2] Proteases are stereospecific and generally do not recognize peptide bonds involving D-amino acids. This modification has been shown to improve the serum stability and, in some cases, the selective toxicity of antitumor peptides.[2]
N-Terminal Acetylation: The addition of an acetyl group to the N-terminus of a peptide neutralizes its positive charge and blocks the action of aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus. This simple modification can dramatically increase a peptide's half-life in plasma. For example, one study demonstrated that N-terminal acetylation of a peptide increased its half-life from approximately 20 minutes to over two hours.[3]
C-Terminal Amidation: Similar to N-terminal acetylation, amidating the C-terminus protects the peptide from degradation by another class of exopeptidases called carboxypeptidases. This modification removes the negative charge of the C-terminal carboxyl group and is a common strategy to enhance peptide stability and biological activity.[][5][6][7]
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to a peptide, known as PEGylation, significantly increases its hydrodynamic volume. This "shielding" effect sterically hinders the approach of proteases and reduces renal clearance. PEGylation is a powerful technique that can extend a peptide's half-life from hours to even weeks.[8][9][10][11][12]
About this compound
This compound is a commercially available, non-natural β-amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it suitable for solid-phase peptide synthesis. Its incorporation into a peptide chain imparts the stability characteristic of β-peptides. Several chemical suppliers offer this building block for research and development purposes.
Experimental Protocols
Accurate assessment of proteolytic stability is crucial for the development of peptide therapeutics. Below are detailed protocols for common in vitro stability assays.
In Vitro Plasma/Serum Stability Assay
This assay determines the half-life of a peptide in a biological matrix.
Materials:
-
Test peptide stock solution (e.g., in DMSO)
-
Human plasma or serum (freshly prepared or commercially sourced)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Precipitation solution (e.g., acetonitrile with 1% trifluoroacetic acid (TFA), or a 1:1 mixture of acetonitrile and ethanol)
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Pre-warm the plasma or serum to 37°C.
-
Spike the test peptide into the plasma/serum at a final concentration of, for example, 1 mg/mL.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing the cold precipitation solution (e.g., 3 volumes of precipitation solution to 1 volume of plasma sample) to stop the enzymatic reaction and precipitate plasma proteins.
-
Vortex the mixture and incubate at -20°C for at least 20 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
-
Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve using appropriate software.
Protease Degradation Assay
This assay assesses the stability of a peptide against a specific protease.
Materials:
-
Test peptide stock solution
-
Protease stock solution (e.g., trypsin, chymotrypsin) in an appropriate buffer
-
Reaction buffer (e.g., Tris-HCl or PBS, pH optimized for the specific protease)
-
Quenching solution (e.g., 10% TFA or a specific protease inhibitor)
-
Incubator or water bath at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a solution of the test peptide in the reaction buffer at a defined concentration.
-
Add the protease stock solution to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points, withdraw aliquots and stop the reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC or LC-MS/MS to determine the percentage of the remaining intact peptide.
-
Calculate the rate of degradation.
Visualizing the Workflow
To better illustrate the process of assessing peptide stability, the following diagrams outline the key steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. bachem.com [bachem.com]
- 9. biochempeg.com [biochempeg.com]
- 10. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
The Stereochemical Impact of 3-(Boc-Amino)-3-phenylpropionic Acid Enantiomers on Peptide Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy for modulating their therapeutic properties. Among these, β-amino acids are of particular interest due to their ability to induce unique secondary structures and confer resistance to proteolytic degradation.[1][2] The stereochemistry of these building blocks is a critical determinant of the resulting peptide's conformation and, consequently, its biological activity. This guide provides a comparative overview of the potential effects of incorporating the (S) and (R) enantiomers of 3-(Boc-Amino)-3-phenylpropionic acid, a derivative of β-phenylalanine, into bioactive peptides.
The Critical Role of Stereochemistry
The spatial arrangement of substituents around a chiral center dictates how a molecule interacts with other chiral molecules, such as biological receptors and enzymes. The (S) and (R) enantiomers of this compound are non-superimposable mirror images, which can lead to significant differences in the biological activity of peptides into which they are incorporated.
References
A Comparative Guide to the In Vitro Characterization of Peptidomimetics Incorporating 3-(Boc-Amino)-3-phenylpropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro properties of peptidomimetics containing the β-amino acid, 3-(Boc-Amino)-3-phenylpropionic acid, against other common peptidomimetic scaffolds. The inclusion of this particular β-amino acid is a strategic approach to enhance the therapeutic potential of peptide-based drugs by improving their stability and modulating their conformation.[1] This document outlines key in vitro assays, presents comparative data, and provides detailed experimental protocols to assist researchers in the design and evaluation of novel peptidomimetics.
Introduction to this compound in Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but offer advantages such as enhanced proteolytic stability, improved oral bioavailability, and better receptor selectivity.[2] The incorporation of β-amino acids, such as this compound, is a powerful strategy in peptidomimetic design.[1] The additional carbon in the backbone of β-amino acids provides resistance to enzymatic degradation and allows for the formation of unique secondary structures.[1] The phenyl group in this compound can also engage in specific interactions with biological targets.
This guide will focus on the in vitro characterization of peptidomimetics containing this building block and compare its performance with two common alternative scaffolds:
-
Peptoids (N-substituted glycines): These isomers of peptides have their side chains attached to the backbone nitrogen atom, which imparts significant proteolytic resistance and often enhances cell permeability.[3][4]
-
Aza-peptides: In these analogues, the α-carbon of one or more amino acid residues is replaced by a nitrogen atom, which can induce specific turn conformations and improve metabolic stability.[2][5]
Comparative In Vitro Performance
The following tables summarize the key in vitro performance characteristics of peptidomimetics based on this compound and its alternatives. The data presented here is a synthesis of findings from various studies and is intended to provide a comparative overview.
Table 1: Receptor Binding Affinity
| Peptidomimetic Scaffold | Target | Binding Affinity (Kᵢ or Kₑ) | Reference Compound |
| β-Amino Acid (3-phenylpropionic acid deriv.) | Bcl-xL | 1.5 µM | Bak peptide (0.025 µM) |
| Peptoid | Various | Typically µM to nM range | Parent Peptide |
| Aza-peptide | Various | Can exhibit enhanced affinity | Parent Peptide |
Note: Direct comparative studies with identical target proteins are limited. The data reflects the general affinity ranges observed for these scaffolds.
Table 2: Proteolytic Stability
| Peptidomimetic Scaffold | Enzyme(s) | Half-life (t₁₂) | Reference Compound |
| β-Amino Acid (general) | Trypsin, Chymotrypsin | Significantly increased | α-Peptide |
| Peptoid | Proteases (general) | Highly resistant | α-Peptide |
| Aza-peptide | Proteases (general) | Enhanced stability | α-Peptide |
Table 3: Cell Permeability
| Peptidomimetic Scaffold | Cell Line | Apparent Permeability (Papp) | Reference Compound |
| β-Amino Acid (general) | Caco-2 | Variable, often improved | α-Peptide |
| Peptoid | Various | Generally higher than peptides | α-Peptide |
| Aza-peptide | Caco-2 | Can be improved | α-Peptide |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Receptor Binding Affinity Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the general procedure for assessing the binding kinetics of a peptidomimetic to its protein target using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS)
-
Ligand (target protein) and analyte (peptidomimetic)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the target protein in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Analyte Interaction:
-
Prepare a series of dilutions of the peptidomimetic in running buffer.
-
Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
SPR experimental workflow for binding affinity analysis.
Proteolytic Stability Assay (LC-MS)
This protocol describes how to assess the stability of a peptidomimetic in the presence of proteases.
Materials:
-
Peptidomimetic of interest
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum/plasma)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., trifluoroacetic acid - TFA)
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the peptidomimetic at a known concentration with the protease solution at 37°C.
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Stop the enzymatic reaction by adding a quenching solution to each aliquot.
-
-
LC-MS Analysis:
-
Analyze the samples by LC-MS to separate the intact peptidomimetic from its degradation products.
-
Quantify the peak area of the intact peptidomimetic at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptidomimetic remaining versus time.
-
Calculate the half-life (t₁₂) of the peptidomimetic.
-
Workflow for determining proteolytic stability.
Cell Permeability Assay (Caco-2)
This protocol details the use of Caco-2 cell monolayers to predict intestinal permeability.[6][7][8][9]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test peptidomimetic and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability)
-
LC-MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Permeability Assay:
-
Wash the cell monolayer with transport buffer.
-
Add the test peptidomimetic to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
-
Sample Analysis:
-
Determine the concentration of the peptidomimetic in the collected samples using LC-MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
References
- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azapeptides and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
The Double-Edged Sword: Navigating the Challenges and Triumphs of β-Amino Acids in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the allure of β-amino acids lies in their potential to overcome the inherent limitations of their α-amino acid counterparts. By introducing a single extra carbon atom into the backbone, these modified building blocks offer a powerful tool to enhance metabolic stability, fine-tune conformational properties, and unlock novel biological activities. However, the path from a promising β-amino acid-containing lead compound to a clinically successful drug is fraught with synthetic hurdles and unpredictable pharmacological outcomes. This guide provides an objective comparison of the performance of β-amino acid-based compounds with other alternatives, supported by experimental data, detailed methodologies, and visual workflows to illuminate both the triumphs and tribulations in this exciting field of medicinal chemistry.
The incorporation of β-amino acids into peptides and small molecules has proven to be a successful strategy in drug discovery, primarily due to their ability to confer resistance to proteolytic degradation. Unlike natural peptides composed of α-amino acids, β-peptides and mixed α,β-peptides exhibit remarkable stability in the presence of a wide range of proteases[1][2]. This enhanced stability translates to improved pharmacokinetic profiles and prolonged therapeutic effects. One of the most prominent success stories is sitagliptin, a β-amino acid-containing drug for the treatment of type 2 diabetes.
At a Glance: Key Successes and Challenges
| Successes | Challenges |
| Enhanced Proteolytic Stability: Increased resistance to degradation by peptidases, leading to longer in vivo half-lives. | Complex Synthesis: Often requires multi-step, stereoselective synthetic routes that can be challenging and costly. |
| Conformational Control: Ability to induce specific and stable secondary structures (helices, turns, sheets) in peptides. | Stereochemical Complexity: The presence of an additional chiral center increases the number of possible stereoisomers, complicating synthesis and structure-activity relationship (SAR) studies. |
| Novel Biological Activities: Access to chemical space not occupied by α-amino acids, leading to the discovery of compounds with unique pharmacological profiles. | Unpredictable Pharmacodynamics: The increased flexibility and altered backbone spacing can sometimes lead to reduced binding affinity or altered receptor interactions compared to α-amino acid counterparts. |
| Approved Therapeutics: Several β-amino acid-containing drugs are on the market, demonstrating their clinical viability. | Limited Commercial Availability: A smaller variety of β-amino acid building blocks are commercially available compared to α-amino acids, often requiring custom synthesis. |
Comparative Performance Data
The true measure of success for any medicinal chemistry strategy lies in quantifiable data. The following tables provide a snapshot of the performance of β-amino acid-containing compounds compared to other alternatives in different therapeutic areas.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Sitagliptin, a β-amino acid derivative, is a potent and selective inhibitor of DPP-4. Its efficacy is comparable to other non-β-amino acid inhibitors in its class.
| Compound | Type | IC50 (nM)[3] |
| Sitagliptin | β-Amino acid derivative | 19 |
| Vildagliptin | Proline mimetic | 62 |
| Saxagliptin | Cyanopyrrolidine | 50 |
| Alogliptin | Pyrimidinedione | 24 |
| Linagliptin | Xanthine derivative | 1 |
Antimicrobial Peptides
β-amino acid-containing antimicrobial peptides (AMPs) often exhibit potent activity against a range of pathogens, with the added benefit of increased stability.
| Peptide/Antibiotic | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| β-peptide (example) | E. coli | 8 |
| β-peptide (example) | S. aureus | 16 |
| Melittin (α-peptide) | S. aureus | 6.7[4] |
| Vancomycin | S. aureus (MRSA) | 8 (for some strains)[5] |
| Ampicillin | E. coli | 2-8 |
Note: MIC values for β-peptides are illustrative and can vary significantly based on the specific sequence and modifications.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative protocols for the synthesis and evaluation of β-amino acid-containing compounds.
General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a β-Amino Acid-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating a β-amino acid.
1. Resin Swelling:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes with gentle agitation[6].
2. Fmoc-Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes[6].
-
Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine[6].
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected β-amino acid (3 equivalents relative to resin loading), a coupling agent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours[6]. The extended coupling time is often necessary for sterically hindered β-amino acids.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
5. Repetition:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
6. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)[6].
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours[6].
-
Filter the mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This assay compares the stability of a β-peptide to its α-peptide counterpart in the presence of a protease.
1. Peptide Preparation:
-
Dissolve the β-peptide and the corresponding α-peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1 mg/mL.
2. Enzyme Solution Preparation:
-
Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or a mixture like pronase) in the same buffer.
3. Digestion Reaction:
-
In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution. A typical enzyme-to-substrate ratio is 1:100 (w/w).
-
Incubate the reactions at 37°C.
4. Time-Course Analysis:
-
At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
-
Quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 1% TFA in water).
5. Analysis by RP-HPLC:
-
Analyze the samples by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-hour time point.
6. Data Interpretation:
-
Plot the percentage of intact peptide versus time to compare the degradation rates of the β-peptide and the α-peptide. Typically, β-peptides will show significantly slower degradation rates[1][7].
Visualizing the Concepts
Diagrams can provide a clearer understanding of the complex relationships and workflows in medicinal chemistry.
Caption: Structural comparison of α- and β-amino acids.
References
- 1. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases | Semantic Scholar [semanticscholar.org]
- 3. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 3-(Boc-Amino)-3-phenylpropionic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(Boc-Amino)-3-phenylpropionic acid, a common reagent in organic synthesis.
Essential Safety and Hazard Information
This compound is classified with the following hazards:
Adherence to safety protocols is crucial. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉NO₄ | PubChem[1] |
| Molecular Weight | 265.30 g/mol | PubChem[1] |
| Appearance | White to off-white or light brown solid powder | Thermo Fisher Scientific[3], Fisher Scientific[4] |
| Purity | ≥94.0% | Thermo Fisher Scientific[3] |
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of this compound and associated waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or waste this compound in a dedicated, clearly labeled, and sealable waste container. Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Contaminated Materials: Dispose of any items contaminated with the compound, such as weighing paper, gloves, and wipers, in a designated solid chemical waste container. These items should be treated as hazardous waste.
-
Solutions: If the compound is in a solution, it should be disposed of as liquid chemical waste. Do not pour it down the drain.[2] The specific waste stream (e.g., halogenated or non-halogenated organic solvent) will depend on the solvent used.
2. Spill Management:
-
In the event of a spill, avoid creating dust.
-
Gently sweep up the solid material and place it into a suitable, sealed container for disposal.[2][4][5]
-
Use an inert absorbent material, such as vermiculite or sand, to clean any remaining residue. This absorbent material should also be placed in the sealed waste container.
3. Container Labeling:
-
Properly label the waste container with the full chemical name: "this compound".
-
Include any known hazard symbols (e.g., irritant).
-
Follow your institution's specific guidelines for hazardous waste labeling, which may include the accumulation start date and responsible researcher's name.
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[2][4]
5. Final Disposal:
-
Arrange for the collection of the waste by your institution's EHS office or a licensed chemical waste disposal contractor.
-
Never attempt to dispose of this chemical through standard municipal waste or sewer systems.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
Essential Safety and Operational Guide for Handling 3-(Boc-Amino)-3-phenylpropionic acid
This guide provides crucial safety and logistical information for the handling and disposal of 3-(Boc-Amino)-3-phenylpropionic acid, a compound commonly used in pharmaceutical and chemical research. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a white to off-white powder that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment must be worn at all times.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be chemical splash goggles that meet current safety standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn and fully buttoned. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when adequate ventilation is not available to minimize dust inhalation. |
Note: Always consult the specific Safety Data Sheet (SDS) for the product you are using for any additional PPE requirements.
Safe Handling and Operational Workflow
Proper handling procedures are critical to minimize exposure and prevent contamination. The following workflow outlines the key steps for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of the powder.
-
When weighing, use a balance with a draft shield to prevent the powder from becoming airborne.
-
Avoid direct contact with skin and eyes.[4] In case of contact, rinse immediately and thoroughly with water.[5][6]
-
For dissolution, add the solid to the solvent slowly to prevent splashing.
-
-
Cleanup and Disposal:
-
Clean all spills immediately. For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated waste container.
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Dispose of waste, including contaminated PPE, in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[4]
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling the chemical.
-
Emergency Procedures
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[5][6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
By adhering to these safety protocols, researchers and professionals can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- 1. (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2734490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-(Boc-amino)-3-phenylpropionic acid, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-{[(Tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | C14H19NO4 | CID 2756815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
